Indanidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylindazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c1-16-7-8-9(3-2-4-10(8)15-16)14-11-12-5-6-13-11/h2-4,7H,5-6H2,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHJTLDBYZVCGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)C=CC=C2NC3=NCCN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60234602 | |
| Record name | Indanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60234602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85392-79-6 | |
| Record name | Indanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85392-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indanidine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085392796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60234602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INDANIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MP564IFE34 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Indanidine: A Technical Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indanidine is a selective alpha-adrenergic agonist with a multifaceted mechanism of action primarily centered on its interaction with adrenergic and potentially imidazoline receptors. This technical guide provides an in-depth exploration of the molecular and physiological effects of this compound, summarizing available quantitative data, detailing relevant experimental methodologies, and illustrating key signaling pathways. The primary actions of this compound include partial agonism at α1-adrenergic receptors, leading to vasoconstriction, and likely interactions with α2-adrenergic and I1-imidazoline receptors, which are implicated in the regulation of sympathetic outflow. This document aims to serve as a comprehensive resource for researchers and professionals involved in the study and development of adrenergic agonists.
Introduction
This compound is a pharmacological agent recognized for its selective agonist activity at alpha-adrenergic receptors. Its chemical structure, featuring an imidazoline moiety, places it in a class of compounds known for their cardiovascular effects. Understanding the precise mechanism of action of this compound is crucial for defining its therapeutic potential and predicting its physiological consequences. This guide synthesizes the current knowledge on this compound's interaction with its primary molecular targets and the subsequent cellular and systemic responses.
Molecular Targets and Binding Affinity
The pharmacological activity of this compound is dictated by its binding affinity to various receptor subtypes. While comprehensive binding data for this compound is not extensively published, its known effects suggest interactions with the following receptors:
-
Alpha-1 Adrenergic Receptors (α1-AR): this compound acts as a partial agonist at these receptors, which are predominantly located on vascular smooth muscle. Activation of α1-ARs leads to vasoconstriction.
-
Alpha-2 Adrenergic Receptors (α2-AR): As a selective alpha-adrenergic agonist, this compound is expected to have significant affinity for α2-ARs. These receptors are found both presynaptically on sympathetic nerve terminals, where they inhibit norepinephrine release, and postsynaptically in the central nervous system and various peripheral tissues.
-
Imidazoline I1 Receptors (I1-IR): The structural similarity of this compound to other imidazoline compounds suggests a potential interaction with I1-imidazoline receptors. These receptors are involved in the central regulation of blood pressure.
| Receptor Subtype | Anticipated Affinity (pKi) | Comments |
| α1-Adrenergic | Data not available | Partial agonist activity observed. |
| α2-Adrenergic | Data not available | Expected to be a primary target. |
| α2A | Data not available | |
| α2B | Data not available | |
| α2C | Data not available | |
| I1-Imidazoline | Data not available | Potential target due to structural class. |
Signaling Pathways
The interaction of this compound with its target receptors initiates intracellular signaling cascades that mediate its physiological effects.
Alpha-1 Adrenergic Receptor Signaling
Activation of α1-adrenergic receptors by this compound leads to the stimulation of the Gq/11 G-protein pathway. This cascade involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). The elevated intracellular calcium and activated PKC culminate in the contraction of smooth muscle cells.
Alpha-2 Adrenergic Receptor Signaling
Agonism at α2-adrenergic receptors by this compound activates the Gi/o G-protein pathway. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). The reduction in cAMP levels leads to a decrease in the activity of protein kinase A (PKA). In presynaptic neurons, this cascade inhibits the release of norepinephrine, creating a negative feedback loop. Postsynaptically, it can lead to hyperpolarization of the cell membrane and reduced neuronal firing.
Imidazoline I1 Receptor Signaling
While the precise signaling pathway for I1-imidazoline receptors is still under investigation, evidence suggests it may involve G-protein coupling and the activation of phospholipase C, leading to the production of diacylglycerol. This pathway is distinct from the classical α2-adrenergic signaling and is thought to contribute to the central antihypertensive effects of imidazoline compounds.
Indanidine: A Comprehensive Technical Guide to its Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indanidine, scientifically known as N-(4,5-dihydro-1H-imidazol-2-yl)-2-methyl-2H-indazol-4-amine, is a potent α-adrenergic agonist. This document provides an in-depth technical overview of its synthesis, chemical properties, and mechanism of action. Detailed, plausible experimental protocols for its synthesis and analytical characterization are presented to guide researchers in the fields of medicinal chemistry and pharmacology. All quantitative data is summarized in structured tables, and key pathways are visualized using Graphviz diagrams.
Chemical Properties and Data
This compound is a heterocyclic compound belonging to the indazole and imidazoline classes of molecules. Its chemical structure and key properties are summarized below.
| Property | Value | Source |
| IUPAC Name | N-(4,5-dihydro-1H-imidazol-2-yl)-2-methyl-2H-indazol-4-amine | N/A |
| Synonyms | This compound, Sgd 101/75 | N/A |
| CAS Number | 85392-79-6 | N/A |
| Molecular Formula | C₁₁H₁₃N₅ | N/A |
| Molecular Weight | 215.26 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO and Methanol | N/A |
| Melting Point | Not reported | N/A |
| Boiling Point | Not reported | N/A |
Synthesis of this compound
Proposed Synthesis Pathway
The overall proposed synthesis of this compound is a two-step process starting from 2-methyl-4-nitro-2H-indazole.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 4-Amino-2-methyl-2H-indazole
This step involves the reduction of the nitro group of 2-methyl-4-nitro-2H-indazole to an amine.
-
Materials:
-
2-methyl-4-nitro-2H-indazole (1.0 eq)
-
Palladium on carbon (10% Pd, 0.05 eq)
-
Methanol
-
Hydrogen gas (H₂)
-
-
Procedure:
-
In a hydrogenation vessel, dissolve 2-methyl-4-nitro-2H-indazole in methanol.
-
Carefully add the palladium on carbon catalyst.
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically to 50 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to yield crude 4-amino-2-methyl-2H-indazole.
-
The crude product can be purified by column chromatography on silica gel.
-
Step 2: Synthesis of this compound (N-(4,5-dihydro-1H-imidazol-2-yl)-2-methyl-2H-indazol-4-amine)
This final step involves the formation of the imidazoline ring from the amino-indazole intermediate. This can be achieved through a two-step sequence within a one-pot reaction: formation of a cyanamide followed by cyclization with ethylenediamine.
-
Materials:
-
4-amino-2-methyl-2H-indazole (1.0 eq)
-
Cyanogen bromide (CNBr) (1.1 eq) or a suitable equivalent
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Ethylenediamine (1.2 eq)
-
Base (e.g., Triethylamine)
-
-
Procedure:
-
Dissolve 4-amino-2-methyl-2H-indazole in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of cyanogen bromide in THF to the cooled reaction mixture.
-
Allow the reaction to stir at 0°C for 1-2 hours, monitoring the formation of the intermediate cyanamide by TLC.
-
In a separate flask, prepare a solution of ethylenediamine and triethylamine in THF.
-
Slowly add the ethylenediamine solution to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the cyclization reaction by TLC or HPLC until the intermediate is consumed.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
-
Mechanism of Action
This compound functions as a selective agonist for α₂-adrenergic receptors. These receptors are a class of G protein-coupled receptors found on various cells throughout the body.
Signaling Pathway
The activation of α₂-adrenergic receptors by this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP).
Caption: this compound's α₂-adrenergic signaling pathway.
The physiological effects of this compound are a direct consequence of this signaling pathway and vary depending on the location of the α₂-adrenergic receptors being activated. In the central nervous system, this leads to a decrease in sympathetic outflow, resulting in reduced blood pressure and heart rate.
Analytical Characterization
The identity and purity of synthesized this compound should be confirmed using a combination of analytical techniques.
Analytical Workflow
A typical workflow for the analytical characterization of this compound is outlined below.
Caption: Analytical workflow for this compound characterization.
Experimental Protocols for Analysis
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the UV-Vis spectrum of this compound (likely around 254 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Spectra: Acquire ¹H NMR and ¹³C NMR spectra.
-
Analysis: The chemical shifts, integration, and coupling patterns of the protons in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, will confirm the molecular structure of this compound.
Mass Spectrometry (MS)
-
Ionization Technique: Electrospray Ionization (ESI) is suitable for this type of molecule.
-
Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight of this compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Conclusion
This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound. The proposed synthetic pathway and detailed experimental protocols offer a solid foundation for researchers to produce and characterize this potent α₂-adrenergic agonist. The elucidation of its mechanism of action and the provided analytical procedures will further aid in its investigation for potential therapeutic applications. As with all chemical syntheses and analyses, appropriate safety precautions should be taken, and all procedures should be performed by qualified personnel in a suitable laboratory setting.
The Discovery and Developmental History of Indanidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indanidine, also known as Sgd 101/75, is a potent and selective α1-adrenoceptor agonist that emerged from the research laboratories of Glaxo in the early 1980s. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound. While it did not proceed to clinical use, its role as a pivotal pharmacological tool was instrumental in the early differentiation of α-adrenoceptor subtypes, contributing significantly to our understanding of adrenergic signaling. This document details its mechanism of action, key experimental findings, and the signaling pathways it modulates, presenting quantitative data in structured tables and experimental methodologies for key studies.
Discovery and Historical Context
The development of this compound (Sgd 101/75) is intrinsically linked to the broader scientific endeavor to understand the heterogeneity of adrenergic receptors. In the late 1970s and early 1980s, the subclassification of α-adrenoceptors into α1 and α2 subtypes was an established concept. However, evidence began to accumulate suggesting further diversity within the α1-adrenoceptor population.
Researchers at Glaxo Research Laboratories were actively involved in the characterization of novel adrenergic agents. This compound, with its full chemical name N-(4,5-dihydro-1H-imidazol-2-yl)-2-methyl-2H-indazol-4-amine, was synthesized during this period. While the specific initial therapeutic target for its development program is not extensively documented in publicly available literature, its pharmacological profile quickly revealed its utility as a research tool.
The seminal work by Coates, Weetman, and their colleagues in the early 1980s established this compound as a potent α1-adrenoceptor agonist.[1][2] Crucially, they observed that the effects of this compound in certain tissues, particularly the rat anococcygeus muscle, showed a differential sensitivity to the irreversible antagonist phenoxybenzamine when compared to the endogenous agonist noradrenaline.[1] This finding was a cornerstone in the proposal of a new subtype of α1-adrenoceptor, which they designated as the α1s-adrenoceptor.[3] Although the α1s classification is not part of the modern nomenclature of α1A, α1B, and α1D subtypes, the research spurred by this compound was critical in advancing the understanding that the α1-adrenoceptor family was not a single entity.
Following this initial wave of research, this compound appears to have remained a valuable, albeit specialized, pharmacological tool for studying α1-adrenoceptor function in preclinical models. There is no evidence in the available literature to suggest that this compound (Sgd 101/75) was ever advanced into human clinical trials. Its significance, therefore, lies in its historical contribution to receptor pharmacology rather than as a therapeutic agent.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | N-(4,5-dihydro-1H-imidazol-2-yl)-2-methyl-2H-indazol-4-amine | PubChem |
| Synonym | Sgd 101/75, Indanidinum | PubChem |
| CAS Number | 85392-79-6 | CAS |
| Molecular Formula | C11H13N5 | PubChem |
| Molecular Weight | 215.25 g/mol | PubChem |
| Appearance | Hydrochloride salt is a solid | Inferred from literature |
Mechanism of Action
This compound is a selective α1-adrenoceptor agonist. It acts as a partial agonist at vascular α1-adrenoceptors, leading to vasoconstriction, and as a full agonist at α1-adrenoceptors in other tissues such as the rat anococcygeus muscle.[3]
The α1-adrenoceptors are G-protein coupled receptors (GPCRs) of the Gq subtype. The binding of an agonist like this compound initiates a conformational change in the receptor, leading to the activation of the Gq protein. This, in turn, activates the enzyme phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The increased cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC). The elevated intracellular Ca2+ also leads to the activation of calmodulin, which in turn activates myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to smooth muscle contraction.
Signaling Pathway Diagram
Caption: Alpha-1 adrenergic receptor signaling pathway activated by this compound.
Quantitative Pharmacological Data
The following table summarizes key quantitative data from the early pharmacological studies of this compound (Sgd 101/75).
| Parameter | Value | Species/Tissue | Reference |
| pA2 (vs. Clonidine) | 6.12 | Rat vas deferens | |
| Intrinsic Activity (vs. Noradrenaline) | 0.50 | Rabbit anococcygeus | |
| EC50 Ratio (Sgd 101/75 / Noradrenaline) | ~14.5 | Rabbit anococcygeus | |
| KA | 1.5 ± 0.6 x 10⁻⁵ M | Rat anococcygeus | Analysis of putative alpha-1s adrenoceptor agonism by Sgd 101/75 in the rat anococcygeus muscle |
| pKB (Schild analysis vs. Prazosin) | 9.24 ± 0.21 | Rat anococcygeus | Analysis of putative alpha-1s adrenoceptor agonism by Sgd 101/75 in the rat anococcygeus muscle |
Experimental Protocols
Synthesis of this compound (Proposed)
-
Synthesis of a 2-methyl-4-nitro-2H-indazole intermediate: This could be achieved through the methylation of a commercially available 4-nitroindazole or a more complex cyclization reaction from a suitably substituted phenylhydrazine derivative.
-
Reduction of the nitro group: The nitro group at the 4-position would then be reduced to an amino group, yielding 2-methyl-2H-indazol-4-amine.
-
Guanidinylation to form the amino-imidazoline ring: The final step would involve the reaction of the 4-aminoindazole with a reagent that introduces the 4,5-dihydro-1H-imidazol-2-yl group. This is often achieved by reacting the amine with a 2-chloro-4,5-dihydro-1H-imidazole derivative or through a multi-step process involving a cyanamide intermediate followed by cyclization with ethylenediamine.
Experimental Workflow for Synthesis (Proposed)
Caption: Proposed synthetic workflow for this compound.
Isolated Tissue Experiments (Rat Anococcygeus Muscle)
The following is a generalized protocol based on the methods described by Coates et al. (1982).
-
Tissue Preparation: Male Wistar rats are euthanized, and the anococcygeus muscles are dissected out. The tissues are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O₂ / 5% CO₂.
-
Isometric Tension Recording: The tissues are connected to isometric force transducers, and changes in tension are recorded on a polygraph. An initial resting tension is applied to the tissues.
-
Drug Administration: Cumulative concentration-response curves are generated for this compound and noradrenaline by adding the drugs to the organ bath in a stepwise manner.
-
Antagonist Studies: For receptor characterization, tissues are pre-incubated with an antagonist (e.g., phenoxybenzamine) for a defined period. The tissues are then washed extensively before generating a second concentration-response curve to the agonist.
-
Data Analysis: The responses are expressed as a percentage of the maximum response to the agonist. EC50 values (the concentration of agonist that produces 50% of the maximal response) are calculated. For competitive antagonists, pA2 values are determined using Schild analysis.
Experimental Workflow for Isolated Tissue Studies
Caption: Workflow for isolated tissue pharmacology experiments.
Conclusion
This compound (Sgd 101/75) holds a distinct place in the history of pharmacology. Although it did not become a therapeutic drug, its unique pharmacological profile as a selective α1-adrenoceptor agonist provided researchers with a crucial tool to dissect the complexities of the adrenergic system. The studies conducted with this compound in the early 1980s were instrumental in challenging the then-held view of a single α1-adrenoceptor and paved the way for the eventual discovery and classification of the α1A, α1B, and α1D subtypes. This technical guide has summarized the key aspects of its discovery, mechanism of action, and the experimental approaches used in its characterization, highlighting its enduring legacy in the field of receptor pharmacology.
References
- 1. Sgd 101/75 is distinguished from other selective alpha 1-adrenoceptor agonists by the inhibition of its pressor responses by calcium entry blockade and vasodilatation in pithed rats and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Sgd 101/75: a sympathomimetic that can be used to identify a new subtype of alpha-adrenoceptor, the alpha 1s-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Indanidine Analogs as α2-Adrenoceptor Ligands: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure-activity relationship (SAR) of indanidine and its analogs, focusing on their interaction with α2-adrenoceptors. This compound and its derivatives have emerged as a significant area of research due to their potential as selective α2-adrenoceptor agonists. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes important biological pathways and experimental workflows.
Core Structure and Pharmacophore
This compound, structurally related to 2-aminoindan, possesses a rigid framework that allows for systematic exploration of substitutions and their impact on receptor affinity and selectivity. The core pharmacophore for α2-adrenoceptor binding appears to be the 2-aminoindan scaffold. Modifications to the aromatic ring and the amino group have been shown to significantly influence the pharmacological profile of these compounds.
Structure-Activity Relationship (SAR) Data
The affinity of this compound analogs for the three main subtypes of α2-adrenoceptors (α2A, α2B, and α2C) is a critical determinant of their potential therapeutic applications. The following table summarizes the binding affinities (Ki values) of 2-aminoindan and several of its ring-substituted derivatives.
| Compound | Substitution | α2A Ki (nM) | α2B Ki (nM) | α2C Ki (nM) |
| 2-Aminoindan (2-AI) | None | 134 | 211 | 41 |
| 5-Methoxy-2-aminoindan (5-MeO-AI) | 5-Methoxy | ~670 | ~1055 | ~1230 |
| 5-Methoxy-6-methyl-2-aminoindan (MMAI) | 5-Methoxy, 6-Methyl | ~670 | ~1055 | ~1230 |
| 5,6-Methylenedioxy-2-aminoindan (MDAI) | 5,6-Methylenedioxy | Lower affinity than 2-AI | Lower affinity than 2-AI | Lower affinity than 2-AI |
Key SAR Observations:
-
Unsubstituted 2-Aminoindan: The parent compound, 2-aminoindan, exhibits high affinity for all three α2-adrenoceptor subtypes, with a notable preference for the α2C subtype (Ki = 41 nM).[1][2]
-
Effect of Methoxy Substitution: The introduction of a methoxy group at the 5-position (5-MeO-AI) leads to a significant decrease in affinity for all α2 subtypes.[1] This suggests that steric hindrance or electronic effects at this position are detrimental to receptor binding.
-
Combined Methoxy and Methyl Substitution: The addition of a methyl group at the 6-position alongside the 5-methoxy group (MMAI) does not appear to rescue the loss of affinity, indicating that this substitution pattern is also unfavorable for α2-adrenoceptor interaction.[1]
-
Methylenedioxy Substitution: The presence of a 5,6-methylenedioxy ring (MDAI) also results in reduced affinity for α2 adrenoceptors compared to the unsubstituted 2-aminoindan.[1]
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the structure-activity relationship studies of this compound analogs.
Radioligand Receptor Binding Assay for α2-Adrenoceptors
This protocol outlines the procedure for determining the binding affinity (Ki) of test compounds for α2A, α2B, and α2C adrenergic receptor subtypes using a competition binding assay.
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing one of the human α2-adrenergic receptor subtypes (α2A, α2B, or α2C).
-
Radioligand: A high-affinity α2-adrenoceptor antagonist radiolabeled with tritium, such as [³H]Rauwolscine or [³H]Yohimbine.
-
Non-specific Ligand: A high concentration (e.g., 10 µM) of a non-radiolabeled α2-adrenoceptor antagonist like phentolamine to determine non-specific binding.
-
Test Compounds: The this compound analogs to be tested, prepared in serial dilutions.
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Filtration System: A cell harvester equipped with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and Fluid.
Procedure:
-
Assay Plate Preparation: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding for each concentration of the test compound.
-
Reaction Mixture Addition:
-
Total Binding: Add 25 µL of binding buffer, 25 µL of radioligand, and 50 µL of cell membranes.
-
Non-specific Binding: Add 25 µL of the non-specific ligand, 25 µL of radioligand, and 50 µL of cell membranes.
-
Competition Binding: Add 25 µL of the test compound at various concentrations, 25 µL of radioligand (at a concentration close to its Kd value), and 50 µL of cell membranes (containing 5-20 µg of protein).
-
-
Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination of Reaction: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester.
-
Washing: Wash the filters three to four times with ice-cold binding buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and measure the radioactivity in disintegrations per minute (DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding DPM from the total binding DPM.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Synthesis of 2-Aminoindan Derivatives
Several methods have been reported for the synthesis of 2-aminoindan and its derivatives. One common approach involves the following key steps:
-
Cyclization: Reaction of benzaldehyde or a substituted benzaldehyde with a suitable reagent to form the indene ring. A patent describes the cyclization of a benzaldehyde derivative with acrylamide to form an indene ring with a concomitant formation of an amide bond at the 2-position.
-
Hofmann Rearrangement: The amide group at the 2-position is then converted to an amino group via a Hofmann degradation reaction.
-
Reduction: The double bond within the five-membered ring of the indene is reduced to yield the final 2-aminoindan or its derivative.
Another patented method describes the synthesis of 2-aminoindan through the isomerization of tetrahydroisoquinoline using a solid acid catalyst.
Signaling Pathways and Experimental Workflows
α2-Adrenoceptor Signaling Pathway
α2-Adrenoceptors are G protein-coupled receptors (GPCRs) that primarily couple to the inhibitory G protein, Gi/o. Activation of these receptors by an agonist like this compound initiates a signaling cascade that leads to various cellular responses.
Caption: α2-Adrenoceptor signaling cascade.
Experimental Workflow for SAR Studies
The general workflow for conducting structure-activity relationship studies of this compound analogs involves a series of interconnected stages, from chemical synthesis to biological evaluation.
Caption: Workflow for this compound SAR studies.
This guide provides a foundational understanding of the structure-activity relationships of this compound derivatives at α2-adrenoceptors. The presented data and protocols can serve as a valuable resource for researchers engaged in the design and development of novel α2-adrenergic agents. Further exploration of a wider range of substitutions on the this compound scaffold is warranted to delineate a more comprehensive SAR and to identify compounds with enhanced subtype selectivity and functional activity.
References
Pharmacological Profile of Indanidine: A Technical Review of its Adrenergic Receptor Activity
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
Indanidine, also known by its developmental code Sgd 101/75, is a selective alpha-adrenergic agonist.[1] While initial interest may lie in its potential as an alpha-2 agonist, a comprehensive review of the available scientific literature reveals a pharmacological profile dominated by activity at the alpha-1 adrenergic receptor. This technical guide synthesizes the current understanding of this compound's pharmacological profile, presenting available quantitative data, detailing relevant experimental methodologies, and illustrating key signaling pathways. The evidence strongly indicates that this compound functions primarily as a full or partial agonist at alpha-1 adrenoceptors, with limited evidence to support a significant role as an alpha-2 adrenergic agonist. In fact, in some experimental settings, it has been shown to act as an antagonist at alpha-2 receptors.[2]
Adrenergic Receptor Subtypes and Signaling
Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are targets of the catecholamines, norepinephrine and epinephrine. They are broadly classified into two main types: alpha (α) and beta (β) receptors, which are further subdivided.
-
Alpha-1 (α1) Adrenergic Receptors: These receptors are primarily coupled to Gq proteins. Upon activation, Gq activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade typically leads to smooth muscle contraction.
-
Alpha-2 (α2) Adrenergic Receptors: These receptors are coupled to Gi proteins. Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP generally results in the inhibition of further neurotransmitter release from presynaptic terminals and can also mediate smooth muscle contraction in some vascular beds.[3][4]
Quantitative Data on this compound's Adrenergic Receptor Activity
The available quantitative data for this compound primarily focuses on its interaction with alpha-1 adrenergic receptors. To date, there is a conspicuous absence of published binding affinity (Ki) or functional potency (EC50/IC50) values for this compound at the distinct alpha-2 adrenergic receptor subtypes (α2A, α2B, α2C).
Table 1: Functional Activity of this compound at Alpha-1 Adrenergic Receptors
| Tissue/Assay | Species | Agonist Effect | Potency/Efficacy | Reference |
| Anococcygeus Muscle | Rat | Full Agonist | - | [2] |
| Anococcygeus Muscle | Mouse | Full Agonist | Similar to Noradrenaline | |
| Anococcygeus Muscle | Rabbit | Partial Agonist | Intrinsic activity 0.50 | |
| Aorta | Rat | Partial Agonist | - | |
| Vascular Smooth Muscle (in vivo) | Rat, Cat | Partial Agonist (Pressor effect) | - |
Table 2: Antagonistic Activity of this compound at Alpha-2 Adrenergic Receptors
| Tissue/Assay | Species | Effect | Potency (pA2) | Reference |
| Field Stimulated Vas Deferens | Rat | Competitive Antagonist of Clonidine | 6.12 |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of adrenergic ligands like this compound. Below are representative protocols for key experiments used to determine the pharmacological profile of such compounds.
Radioligand Binding Assay for Adrenergic Receptors
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.
Objective: To measure the affinity of this compound for α1 and α2 adrenergic receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human adrenergic receptor subtype (e.g., α1A, α1B, α1D, α2A, α2B, α2C).
-
Radioligand: A high-affinity radiolabeled antagonist for the receptor of interest (e.g., [3H]-Prazosin for α1 receptors, [3H]-Rauwolscine or [3H]-Yohimbine for α2 receptors).
-
Non-specific binding control: A high concentration of a non-radiolabeled antagonist (e.g., phentolamine).
-
Test compound: this compound at various concentrations.
-
Binding buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Glass fiber filters and a cell harvester for filtration.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of this compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + high concentration of non-labeled antagonist).
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound (the concentration that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Measurement of cAMP Levels
This assay is used to determine the functional effect of a compound on Gi-coupled receptors like the α2-adrenergic receptor.
Objective: To determine if this compound modulates cAMP production via α2-adrenergic receptors.
Materials:
-
A cell line stably expressing an α2-adrenergic receptor subtype (e.g., HEK293 or CHO cells).
-
Forskolin (an adenylyl cyclase activator).
-
Test compound: this compound at various concentrations.
-
A known α2-agonist as a positive control (e.g., clonidine).
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Culture: Plate the cells in a suitable multi-well plate and grow to near confluence.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Stimulation: Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and increase cAMP levels. In the wells with the α2-agonist, this will cause an inhibition of the forskolin-stimulated cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve. Determine the EC50 (for agonists) or IC50 (for antagonists) value.
Functional Assay: GTPγS Binding Assay
This assay directly measures the activation of G proteins following receptor stimulation and is a proximal measure of receptor activation.
Objective: To determine if this compound induces G protein activation via α2-adrenergic receptors.
Materials:
-
Cell membranes from cells expressing the α2-adrenergic receptor.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (guanosine diphosphate).
-
A known α2-agonist as a positive control.
-
Test compound: this compound at various concentrations.
-
Assay buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with GDP, [35S]GTPγS, and varying concentrations of this compound.
-
Reaction: Allow the reaction to proceed for a specific time (e.g., 60 minutes at 30°C).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Quantification: Measure the amount of [35S]GTPγS bound to the G proteins on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of bound [35S]GTPγS against the log concentration of this compound to generate a dose-response curve and determine the EC50 and Emax values.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Alpha-1 Adrenergic Receptor Signaling Pathway.
Caption: Alpha-2 Adrenergic Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Discussion and Conclusion
The available pharmacological data for this compound (Sgd 101/75) consistently demonstrates its activity as an alpha-1 adrenergic agonist. Studies have shown it to be a full agonist in some preparations, such as the rat and mouse anococcygeus muscle, and a partial agonist in others, like the rat aorta and in vivo vascular smooth muscle. Notably, the pressor effects of this compound in vivo are antagonized by alpha-1 adrenoceptor antagonists, further solidifying its classification.
In contrast, there is a significant lack of evidence to characterize this compound as an alpha-2 adrenergic agonist. The single piece of data pointing to an interaction with alpha-2 receptors suggests an antagonistic effect, where this compound competitively inhibited the effects of the known alpha-2 agonist clonidine in the rat vas deferens. This finding, however, has not been followed up with comprehensive binding or functional studies at the different alpha-2 receptor subtypes. Furthermore, the observation that this compound exhibits little central nervous system activity is inconsistent with the profile of a typical centrally-acting alpha-2 agonist.
For researchers and drug development professionals, it is crucial to recognize that based on the current body of scientific literature, this compound should be primarily considered an alpha-1 adrenergic agonist. While the possibility of weak or subtype-specific interactions with alpha-2 receptors cannot be entirely ruled out without further investigation, the existing evidence does not support its use as a tool to study alpha-2 adrenergic agonism. Future research, employing the detailed experimental protocols outlined in this guide, would be necessary to definitively characterize any potential activity of this compound at alpha-2 adrenergic receptor subtypes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sgd 101/75: a sympathomimetic that can be used to identify a new subtype of alpha-adrenoceptor, the alpha 1s-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
In Vitro Characterization of Indanidine Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indanidine, also known as Sgd 101/75, is a synthetic organic compound that has been characterized as an alpha-adrenergic agonist. This technical guide provides a comprehensive overview of the in vitro methods used to characterize the binding affinity of this compound for its target receptors. The document details experimental protocols for radioligand binding assays, summarizes the current understanding of its receptor interaction, and presents the associated signaling pathways. While specific quantitative binding data for this compound across all alpha-adrenoceptor subtypes is not extensively available in publicly accessible literature, this guide outlines the methodologies to generate such critical data for a thorough pharmacological profiling.
Introduction to this compound and Alpha-Adrenergic Receptors
This compound is an imidazoline derivative that has been investigated for its sympathomimetic properties. It primarily interacts with alpha-adrenergic receptors (adrenoceptors), which are a class of G protein-coupled receptors (GPCRs) that are crucial in regulating various physiological processes, including vasoconstriction, neurotransmission, and cardiac function.
Alpha-adrenoceptors are broadly classified into two main types: α1 and α2, each with several subtypes (α1A, α1B, α1D and α2A, α2B, α2C). While initial studies have suggested that this compound possesses activity at both α1 and α2 receptors, a detailed and comparative quantitative analysis of its binding affinity across all these subtypes is not well-documented in the available scientific literature. Functional studies have indicated that this compound can act as a partial agonist at vascular α1-adrenoceptors and as a competitive antagonist at prejunctional α2-adrenoceptors in certain tissues[1].
Quantitative Data on this compound Binding Affinity
To facilitate further research and a more complete understanding of this compound's pharmacological profile, the following table is provided as a template for the presentation of such data once it is experimentally determined.
| Receptor Subtype | Radioligand | Kᵢ (nM) | IC₅₀ (nM) | Kₐ (nM) | Hill Slope | Test System | Reference |
| α1A | [³H]-Prazosin | TBD | TBD | TBD | TBD | e.g., CHO-K1 cells | TBD |
| α1B | [³H]-Prazosin | TBD | TBD | TBD | TBD | e.g., HEK293 cells | TBD |
| α1D | [³H]-Prazosin | TBD | TBD | TBD | TBD | e.g., Sf9 cells | TBD |
| α2A | [³H]-RX821002 | TBD | TBD | TBD | TBD | e.g., PC12 cells | TBD |
| α2B | [³H]-RX821002 | TBD | TBD | TBD | TBD | e.g., NG108-15 cells | TBD |
| α2C | [³H]-RX821002 | TBD | TBD | TBD | TBD | e.g., CHO cells | TBD |
TBD: To Be Determined
Experimental Protocols for In Vitro Binding Affinity Characterization
The following protocols describe standard radioligand binding assays that can be employed to determine the binding affinity of this compound for α1 and α2-adrenoceptor subtypes.
Cell Culture and Membrane Preparation
-
Cell Culture : Stably transfected cell lines expressing a single human adrenoceptor subtype (e.g., CHO-K1 for α1A, HEK293 for α1B, Sf9 for α1D, PC12 for α2A, NG108-15 for α2B, and CHO for α2C) are cultured in appropriate media and conditions to achieve high receptor expression.
-
Membrane Preparation :
-
Harvest cells and centrifuge to obtain a cell pellet.
-
Resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Homogenize the cell suspension using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh lysis buffer and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method such as the Bradford or BCA assay.
-
Radioligand Saturation Binding Assay (to determine Kₐ and Bₘₐₓ)
This assay is used to determine the equilibrium dissociation constant (Kₐ) of a radioligand for its receptor and the maximum number of binding sites (Bₘₐₓ).
-
Assay Setup : In a 96-well plate, set up triplicate reactions for total binding and non-specific binding.
-
Total Binding : Add increasing concentrations of the radioligand (e.g., [³H]-Prazosin for α1 or [³H]-RX821002 for α2) to wells containing the cell membrane preparation in assay buffer.
-
Non-specific Binding : In a parallel set of wells, add the same increasing concentrations of the radioligand along with a high concentration of a non-labeled competing ligand (e.g., phentolamine or unlabeled prazosin/RX821002) to saturate the receptors.
-
Incubation : Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
-
Termination : Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing : Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification : Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis : Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding against the radioligand concentration and use non-linear regression analysis to fit the data to a one-site binding model to determine the Kₐ and Bₘₐₓ values.
Competitive Radioligand Binding Assay (to determine Kᵢ and IC₅₀)
This assay is used to determine the affinity (Kᵢ) of an unlabeled compound (this compound) by measuring its ability to displace a known radioligand from the receptor.
-
Assay Setup : In a 96-well plate, set up triplicate reactions.
-
Reaction Mixture : To each well, add a fixed concentration of the radioligand (typically at or near its Kₐ value), the cell membrane preparation, and increasing concentrations of unlabeled this compound.
-
Controls : Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a competing ligand).
-
Incubation, Termination, Washing, and Quantification : Follow the same procedure as described for the saturation binding assay.
-
Data Analysis : Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding). The Kᵢ value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + [L]/Kₐ)
where [L] is the concentration of the radioligand and Kₐ is the equilibrium dissociation constant of the radioligand for the receptor.
Signaling Pathways and Experimental Workflows
Alpha-2 Adrenergic Receptor Signaling Pathway
Activation of α2-adrenergic receptors by an agonist like this compound typically leads to the inhibition of adenylyl cyclase via the activation of an inhibitory G protein (Gαi). This results in a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Simplified α2-adrenergic receptor signaling pathway.
Experimental Workflow for Competitive Binding Assay
The following diagram illustrates the key steps in performing a competitive radioligand binding assay to determine the binding affinity of this compound.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The in vitro characterization of this compound's binding affinity is crucial for understanding its pharmacological mechanism of action and for guiding further drug development efforts. While existing literature provides a qualitative understanding of its interaction with adrenoceptors, a comprehensive quantitative assessment is necessary. The experimental protocols and data presentation formats outlined in this guide provide a framework for researchers to systematically determine the binding profile of this compound at α1 and α2-adrenoceptor subtypes. The generation of this data will be invaluable for elucidating its selectivity and for predicting its potential therapeutic applications and off-target effects.
References
Key Differences Between Indanidine and Other Indane Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the key pharmacological differences between Indanidine and other indane derivatives, with a focus on their interactions with adrenergic receptors. While the indane scaffold is found in a variety of pharmacologically active compounds, this paper will specifically compare this compound, an alpha-adrenergic agonist, with other indane derivatives that also target the adrenergic system, as well as those with distinct mechanisms of action. This guide summarizes available quantitative data on receptor binding and functional potency, details relevant experimental methodologies, and provides visual representations of key concepts to facilitate a comprehensive understanding for researchers in drug discovery and development.
Introduction
The indane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This guide focuses on this compound (also known as Sgd 101/75), an indane derivative with a distinct pharmacological profile centered on the adrenergic system. Understanding the nuanced differences between this compound and other indane-containing molecules is crucial for the rational design of novel therapeutics with improved selectivity and efficacy.
This compound is characterized as a selective alpha-adrenergic agonist.[1] Its chemical structure is N-(4,5-dihydro-1H-imidazol-2-yl)-2-methyl-2H-indazol-4-amine. This guide will delve into its specific receptor interactions and compare them to other relevant indane derivatives.
Comparative Pharmacology
This compound: An Alpha-Adrenergic Agonist with a Unique Profile
This compound is identified as a partial agonist at α1-adrenoceptors.[2][3] However, its in vivo hemodynamic effects in pithed rats more closely resemble those of α2-adrenoceptor agonists.[2] Studies in pithed rats have shown that for a comparable increase in blood pressure, classical α1-adrenoceptor agonists like cirazoline, methoxamine, and phenylephrine lead to a significantly greater increase in total peripheral, renal, and mesenteric vascular resistances than this compound and full α2-adrenoceptor agonists.[2] This suggests that while this compound does interact with α1-receptors to produce a pressor response, its mechanism or the downstream consequences of this interaction differ from typical α1-agonists.
A key distinguishing feature of this compound is the sensitivity of its vasopressor effects to calcium channel blockers. The vasoconstriction induced by this compound is dose-dependently inhibited by nifedipine and verapamil, a characteristic not observed with other α1-adrenoceptor agonists whose effects are largely insensitive to calcium entry blockade. This suggests that the α1-adrenoceptors stimulated by this compound may have a different coupling modality to intracellular signaling pathways compared to those activated by classical α1-agonists, possibly sharing functional similarities with α2-adrenoceptors.
Comparator Indane Derivatives
To highlight the unique properties of this compound, it is useful to compare it with other indane derivatives that have been investigated for their pharmacological activity.
-
Indolin-2-yl Imidazolines: Research into a series of indolin-2-yl and tetrahydroquinolin-2-yl imidazolines has revealed compounds with potent α2-adrenergic activity. For instance, the cis-1,3-dimethylindolin-2-yl imidazoline 6a was identified as an α2-adrenergic agonist with potency equal to clonidine in vitro. Conversely, the trans-isomer 6b acts as a moderately potent α2-adrenergic antagonist. These compounds, sharing a structural relationship to the indane core, demonstrate how subtle stereochemical changes can dramatically alter the pharmacological effect from agonism to antagonism at the α2-adrenoceptor.
-
Indantadol: This indane derivative has a completely different mechanism of action, acting as a non-selective monoamine oxidase (MAO) inhibitor and an N-methyl-D-aspartate (NMDA) receptor antagonist. It has been investigated for the treatment of neuropathic pain.
-
Indacaterol: Another indane derivative with a distinct target, Indacaterol is an ultra-long-acting β2-adrenergic receptor agonist used in the management of chronic obstructive pulmonary disease (COPD).
This diversity in the pharmacological targets of indane derivatives underscores the versatility of the indane scaffold in drug design.
Quantitative Data
| Compound | Primary Target(s) | Receptor Subtype Selectivity | Key Distinguishing Features |
| This compound | α1-Adrenoceptor (partial agonist), likely α2-Adrenoceptor activity | - | Hemodynamic profile similar to α2-agonists; pressor effect is sensitive to calcium channel blockers. |
| Clonidine | α2-Adrenoceptor agonist | α2 > α1 (selectivity ratio ~200:1) | Prototypical α2-agonist; also binds to imidazoline receptors. |
| Dexmedetomidine | α2-Adrenoceptor agonist | Highly selective for α2 over α1 (selectivity ratio ~1620:1) | More potent and selective α2-agonist than clonidine. |
| Cirazoline | α1-Adrenoceptor agonist | Full agonist at α1A, partial at α1B and α1D; non-selective α2 antagonist. | Classical α1-agonist with pressor effects insensitive to calcium channel blockers. |
| Indolin-2-yl Imidazoline 6a (cis) | α2-Adrenoceptor agonist | Potency comparable to clonidine in vitro. | Indane-related structure with potent α2-agonist activity. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound and related compounds.
Radioligand Binding Assay for Adrenergic Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of a test compound for α1 and α2-adrenergic receptor subtypes.
-
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing a specific human adrenergic receptor subtype (e.g., α1A, α1B, α1D, α2A, α2B, α2C).
-
Radioligand: A subtype-selective radiolabeled antagonist, such as [3H]-Prazosin for α1 receptors or [3H]-Rauwolscine/[3H]-Yohimbine for α2 receptors.
-
Non-specific Ligand: A high concentration of an unlabeled antagonist (e.g., phentolamine) to determine non-specific binding.
-
Test Compound: this compound or other indane derivatives at various concentrations.
-
Binding Buffer: Typically 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Filtration System: Glass fiber filters and a cell harvester.
-
Scintillation Counter.
-
-
Methodology:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound. Triplicate wells are set up for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + high concentration of non-specific ligand), and competition binding (membranes + radioligand + test compound).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC50 value is determined, from which the Ki value can be calculated using the Cheng-Prusoff equation.
-
Functional Assay: cAMP Accumulation for α2-Adrenergic Activity
This assay measures the ability of an agonist to activate Gi-coupled α2-adrenergic receptors, which leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).
-
Materials:
-
Cells: A cell line expressing the α2-adrenoceptor subtype of interest (e.g., CHO or HEK293 cells).
-
Adenylyl Cyclase Stimulator: Forskolin.
-
Test Compound: this compound or other agonists at various concentrations.
-
cAMP Detection Kit: A commercial kit based on principles like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.
-
Plate Reader: Compatible with the chosen detection kit.
-
-
Methodology:
-
Cell Plating: Seed the cells in a multi-well plate and grow to confluence.
-
Compound Addition: Add varying concentrations of the test agonist to the wells. For antagonist testing, a fixed concentration of agonist is co-incubated with varying concentrations of the antagonist.
-
Stimulation: Add forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for modulation of cAMP levels.
-
cAMP Detection: Lyse the cells and add the detection reagents from the cAMP kit according to the manufacturer's protocol. This typically involves a competitive immunoassay where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.
-
Data Analysis: Measure the signal on the plate reader. The signal is inversely proportional to the amount of cAMP produced. Plot the signal against the log concentration of the agonist to determine the EC50 (for agonists) or IC50 (for antagonists).
-
In Vivo Assay: Blood Pressure Measurement in Pithed Rats
This model is used to assess the direct effects of compounds on the cardiovascular system in the absence of central nervous system and reflex autonomic influences.
-
Animal Preparation:
-
Anesthetize rats (e.g., with pentobarbital).
-
Introduce a pithing rod through the orbit and foramen magnum to destroy the brain and spinal cord.
-
Artificially ventilate the animal.
-
Cannulate a carotid artery for blood pressure measurement and a jugular vein for drug administration.
-
-
Experimental Procedure:
-
Stabilization: Allow the animal's blood pressure to stabilize.
-
Drug Administration: Administer increasing doses of the test compound (e.g., this compound, phenylephrine) intravenously.
-
Blood Pressure Monitoring: Continuously record the mean arterial pressure.
-
Data Analysis: Construct dose-response curves by plotting the change in blood pressure against the log of the administered dose. This allows for the determination of the potency and maximal pressor effect of the compound.
-
Signaling Pathways and Experimental Workflows
Alpha-Adrenergic Receptor Signaling
The following diagrams illustrate the primary signaling pathways for α1 and α2-adrenergic receptors.
Caption: α1-Adrenergic Receptor Gq Signaling Pathway.
Caption: α2-Adrenergic Receptor Gi Signaling Pathway.
Experimental Workflow for Compound Characterization
The following diagram outlines a typical workflow for characterizing a novel compound like this compound.
Caption: Drug Discovery Workflow for Adrenergic Agonists.
Conclusion
This compound stands out among indane derivatives due to its unique pharmacological profile as a partial α1-adrenergic agonist with hemodynamic effects that are more akin to those of α2-agonists. The sensitivity of its pressor response to calcium channel blockade is a key differentiator from classical α1-agonists, suggesting a distinct mechanism of action at the cellular level. In contrast, other indane derivatives demonstrate the versatility of this chemical scaffold by targeting different receptors, such as the β2-adrenergic receptor (Indacaterol) or the NMDA receptor (Indantadol), or by exhibiting potent and selective α2-adrenergic agonism or antagonism (indolin-2-yl imidazolines).
Further research is warranted to elucidate the precise binding affinities and functional potencies of this compound at all α-adrenergic receptor subtypes to fully understand its structure-activity relationship and therapeutic potential. The experimental protocols and comparative data presented in this guide provide a solid foundation for such future investigations.
References
- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Systemic and regional hemodynamic characterization of alpha-1 and alpha-2 adrenoceptor agonists in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Possible existence of two mechanisms involved in alpha 1-adrenergic action: effect of Sgd 101/75 - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Safety and Toxicity Profile of Indanidine: A Review of Publicly Available Data
Disclaimer: This document summarizes the publicly available information on the initial safety and toxicity profile of Indanidine. A comprehensive assessment of the safety and toxicity of any investigational compound requires access to detailed, non-public preclinical and clinical study reports. The information presented here is based on limited data and should be interpreted with caution.
Introduction
This compound is identified as an adrenergic alpha-agonist.[1] Adrenergic alpha-agonists are a class of drugs that selectively bind to and activate alpha adrenergic receptors, leading to various physiological responses.[1] This class of compounds has therapeutic applications in conditions such as hypertension and attention-deficit/hyperactivity disorder. The mechanism of action for alpha-2 adrenergic agonists, a related class, involves the inhibition of norepinephrine release, which can result in sedative and analgesic effects, as well as reductions in heart rate and blood pressure.
Due to the limited availability of public data specifically for this compound, this report will outline the general framework for assessing the initial safety and toxicity of a novel compound and highlight the data points that would be necessary for a complete profile.
Preclinical Safety and Toxicity Evaluation
A thorough preclinical safety evaluation is a mandatory step before any new chemical entity can be administered to humans.[2] This process involves a series of in vitro and in vivo studies designed to identify potential target organs of toxicity, establish a safe starting dose for clinical trials, and understand the compound's pharmacokinetic and pharmacodynamic properties.
Acute Toxicity
Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. The primary endpoint of these studies is the median lethal dose (LD50), which is the dose required to cause mortality in 50% of the test animal population.
Table 1: Acute Toxicity of this compound (Hypothetical Data)
| Species | Route of Administration | LD50 (mg/kg) | Observed Clinical Signs |
| Mouse | Oral | Data Not Available | Data Not Available |
| Rat | Oral | Data Not Available | Data Not Available |
| Mouse | Intravenous | Data Not Available | Data Not Available |
| Rat | Intravenous | Data Not Available | Data Not Available |
Note: No public data is available for the acute toxicity of this compound. This table serves as a template for the required information.
Repeated-Dose Toxicity
Sub-chronic and chronic toxicity studies evaluate the effects of repeated exposure to a compound over a longer duration. These studies are crucial for identifying cumulative toxicity and determining the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed.
Table 2: Repeated-Dose Toxicity of this compound (Hypothetical Data)
| Species | Duration | Route of Administration | NOAEL (mg/kg/day) | Target Organs of Toxicity |
| Rat | 28-Day | Oral | Data Not Available | Data Not Available |
| Dog | 28-Day | Oral | Data Not Available | Data Not Available |
| Rat | 90-Day | Oral | Data Not Available | Data Not Available |
| Dog | 90-Day | Oral | Data Not Available | Data Not Available |
Note: No public data is available for the repeated-dose toxicity of this compound. This table serves as a template for the required information.
Genotoxicity
Genotoxicity assays are performed to assess the potential of a compound to damage genetic material. A standard battery of tests includes an Ames test for bacterial gene mutation, an in vitro chromosomal aberration test in mammalian cells, and an in vivo micronucleus test in rodents.
Table 3: Genotoxicity of this compound (Hypothetical Data)
| Assay | Test System | Result |
| Ames Test | S. typhimurium | Data Not Available |
| Chromosomal Aberration | Human Lymphocytes | Data Not Available |
| In Vivo Micronucleus | Mouse Bone Marrow | Data Not Available |
Note: No public data is available for the genotoxicity of this compound. This table serves as a template for the required information.
Safety Pharmacology
Safety pharmacology studies are designed to investigate the potential for adverse effects on major physiological systems, including the cardiovascular, respiratory, and central nervous systems.
Table 4: Safety Pharmacology of this compound (Hypothetical Data)
| System | Assay | Key Findings |
| Cardiovascular | hERG Channel Assay | Data Not Available |
| Cardiovascular | In Vivo Dog Model | Data Not Available |
| Respiratory | Whole Body Plethysmography (Rat) | Data Not Available |
| Central Nervous | Irwin Test (Rat) | Data Not Available |
Note: No public data is available for the safety pharmacology of this compound. This table serves as a template for the required information.
Pharmacokinetics
Pharmacokinetic studies describe the absorption, distribution, metabolism, and excretion (ADME) of a drug. Understanding these parameters is essential for designing appropriate dosing regimens and for interpreting toxicology findings.
Table 5: Pharmacokinetic Parameters of this compound (Hypothetical Data)
| Parameter | Species | Value |
| Bioavailability (%) | Rat | Data Not Available |
| Tmax (h) | Rat | Data Not Available |
| Cmax (ng/mL) | Rat | Data Not Available |
| Half-life (t1/2) (h) | Rat | Data Not Available |
| Volume of Distribution (L/kg) | Rat | Data Not Available |
| Clearance (mL/min/kg) | Rat | Data Not Available |
Note: No public data is available for the pharmacokinetics of this compound. This table serves as a template for the required information.
Experimental Protocols
Detailed experimental protocols are critical for the replication and validation of scientific findings. Due to the lack of published studies on this compound, specific experimental methodologies cannot be provided. A general workflow for a preclinical toxicology study is outlined below.
Caption: Generalized workflow for preclinical safety evaluation of a new chemical entity.
Signaling Pathways
As an adrenergic alpha-agonist, this compound is expected to interact with alpha-adrenergic receptors. These are G-protein coupled receptors that, upon activation, can initiate a variety of intracellular signaling cascades. The specific downstream effects depend on the receptor subtype (α1 or α2) and the tissue in which the receptor is expressed.
Caption: A generalized signaling cascade initiated by an adrenergic alpha-agonist.
Conclusion
The publicly available information on the safety and toxicity profile of this compound is extremely limited. While it is classified as an adrenergic alpha-agonist, no specific preclinical or clinical data on its acute or repeated-dose toxicity, genotoxicity, safety pharmacology, or pharmacokinetics could be identified. A comprehensive understanding of the safety profile of this compound would require access to proprietary data from the manufacturer or regulatory filings. The tables and diagrams presented in this document are based on the standard requirements for drug safety evaluation and serve as a template for the type of information that is necessary for a complete assessment.
References
Methodological & Application
Application Notes and Protocols for Indanidine in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indanidine is classified as an alpha-2 (α2) adrenergic receptor agonist.[1][2] These receptors are G protein-coupled receptors (GPCRs) involved in a variety of physiological processes.[1][3] Due to the limited availability of specific in vitro studies on this compound, this document provides representative protocols and dosage guidelines based on the well-characterized α2-adrenergic agonists, Clonidine and Dexmedetomidine. These notes are intended to serve as a starting point for researchers, and specific experimental conditions for this compound should be optimized for each cell type and experimental setup.
Data Presentation
The following tables summarize typical quantitative data for the representative α2-adrenergic agonists, Clonidine and Dexmedetomidine, used in cell culture experiments. This information can be used as a reference for designing experiments with this compound.
Table 1: Properties and Storage of Representative α2-Adrenergic Agonists
| Property | Clonidine Hydrochloride | Dexmedetomidine | Source(s) |
| Molecular Weight | 266.56 g/mol | 236.7 g/mol | [4] |
| Solubility in DMSO | ~3 mg/mL (~11.25 mM) to 53 mg/mL (~198.87 mM) | Soluble | |
| Solubility in Water | ~5 mg/mL in PBS (pH 7.2) to 26.66 mg/mL (100 mM) | Soluble | |
| Storage of Stock Solution | Store at -20°C. Aqueous solutions are not recommended for storage for more than one day. | Store at -20°C |
Table 2: Typical Working Concentrations in Cell Culture
| Compound | Cell Line(s) | Typical Working Concentration Range | Observed Effect(s) | Source(s) |
| Clonidine | Endothelial cells | 0.01 µM, 0.1 µM, 1 µM | Induction of CGRP mRNA expression | |
| Clonidine | Isolated mesenteric artery rings | 10 µM | Induces relaxation and membrane hyperpolarization | |
| Dexmedetomidine | Hippocampal slice cultures | 0.01 µM to 100 µM (maximum neuroprotective effect at 1 µM) | Neuroprotection | |
| Dexmedetomidine | Mice dorsal root ganglion neurons | 1 µM to 50 µM | Reduction of capsaicin-induced intracellular calcium concentrations |
Signaling Pathway
This compound, as an α2-adrenergic agonist, is expected to activate the α2-adrenergic receptor signaling pathway. This pathway is primarily coupled to the inhibitory G protein (Gi).
References
Preparation of Indanidine Stock Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indanidine, also known as Sgd 101/75, is a selective α1-adrenoceptor agonist utilized in pharmacological research to investigate the role of the α1-adrenergic system in various physiological processes. Accurate and reproducible experimental results are contingent upon the correct preparation of this compound stock solutions. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound solutions for in vitro and in vivo laboratory use.
Introduction
This compound is a sympathomimetic agent that selectively stimulates α1-adrenergic receptors. These receptors are G-protein coupled receptors that, upon activation, initiate a signaling cascade leading to various cellular responses. Due to its selectivity, this compound is a valuable tool for dissecting the specific contributions of the α1-adrenergic pathway in experimental models. Proper preparation of stock solutions is the first critical step in ensuring the reliability of data generated using this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. It is important to note that this compound is often supplied as a hydrochloride (HCl) salt, which can affect its molecular weight and solubility. Researchers should always refer to the certificate of analysis provided by the supplier for the exact molecular weight of the lot they are using.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Name | N-(4,5-dihydro-1H-imidazol-2-yl)-2-methyl-2H-indazol-4-amine | [1] |
| Synonyms | Sgd 101/75, this compound Hydrochloride | [1] |
| Molecular Formula | C₁₁H₁₃N₅ | [2] |
| Molar Mass | 215.26 g/mol (for free base) | [2] |
| Appearance | Solid powder | [3] |
Solubility
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for further dilutions to working concentrations for various cell-based assays.
Materials:
-
This compound hydrochloride (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate Reagents: Allow the this compound container and anhydrous DMSO to reach room temperature before opening to prevent condensation.
-
Weigh this compound: In a chemical fume hood, accurately weigh the desired amount of this compound powder using a calibrated analytical balance. To prepare 1 mL of a 10 mM stock solution, weigh 2.51 mg of this compound hydrochloride (assuming a molecular weight of 251.72 g/mol for the HCl salt). Note: Always use the molecular weight from the product's certificate of analysis for accurate calculations.
-
Dissolve in DMSO: Add the weighed this compound to a sterile amber microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For the example above, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution thoroughly until all the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
Aliquot for Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for long-term storage. When stored properly in a dry, dark environment, the stock solution should be stable for several months. For short-term storage (a few days), 4°C may be acceptable, but -20°C is recommended to maintain integrity.
Preparation of Working Solutions
For cell-based experiments, the concentrated DMSO stock solution must be diluted to the final working concentration in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is not toxic to the cells (typically ≤ 0.5%).
Procedure:
-
Perform serial dilutions of the 10 mM DMSO stock solution in sterile cell culture medium to achieve the desired final concentrations.
-
For example, to prepare a 10 µM working solution, you can add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
Always prepare fresh working solutions from the frozen stock on the day of the experiment.
Application: Investigating α1-Adrenergic Signaling
This compound, as a selective α1-adrenoceptor agonist, can be used to stimulate the α1-adrenergic signaling pathway. This pathway is crucial in various physiological responses, including smooth muscle contraction, and can be studied in a variety of cell types.
α1-Adrenergic Receptor Signaling Pathway
The canonical signaling pathway activated by α1-adrenergic receptors is depicted in the diagram below.
Caption: α1-Adrenergic Receptor Signaling Pathway activated by this compound.
Summary of Experimental Data
While specific Ki or EC50 values for this compound across different α1-adrenoceptor subtypes are not consistently reported in publicly available literature, its functional activity has been demonstrated in various experimental systems. Researchers should perform dose-response experiments to determine the optimal working concentration for their specific cell type and assay.
Table 2: Example of Experimental Concentrations of this compound
| Experimental System | Concentration Range | Reference |
| In vitro organ bath (rat anococcygeus) | Up to 400 µM | |
| In vivo (pithed rats and cats) | Intravenous administration (dose not specified) | |
| Isolated rat hepatocytes | Concentration not specified |
Conclusion
These application notes provide a recommended protocol for the preparation of this compound stock solutions for laboratory use. Due to the lack of definitive public data on its solubility, researchers are advised to perform small-scale solubility tests if a different solvent or higher concentration is required. Adherence to these guidelines for solution preparation, storage, and handling will contribute to the generation of reliable and reproducible data in studies investigating the α1-adrenergic system.
References
Application of Indanidine in Hypertension Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indanidine, also known as Sgd 101/75, is a potent alpha-adrenergic agonist that has been investigated for its potential application in hypertension research. As a partial agonist at α1-adrenoceptors with functional characteristics similar to α2-adrenoceptor agonists, this compound presents a unique pharmacological profile. Its mechanism of action primarily involves the modulation of the sympathetic nervous system, leading to changes in blood pressure and regional hemodynamics. This document provides detailed application notes and experimental protocols for the use of this compound in pre-clinical hypertension research, with a focus on in vivo and in vitro methodologies.
Mechanism of Action and Signaling Pathway
This compound exerts its cardiovascular effects primarily through its interaction with alpha-adrenergic receptors. While classified as a partial agonist of α1-adrenoceptors, its hemodynamic profile in preclinical models, such as the pithed rat, closely resembles that of full α2-adrenoceptor agonists[1]. This suggests a complex interaction with the adrenergic system.
The hypotensive effects of α2-adrenoceptor agonists are primarily mediated by their action in the central nervous system (CNS), specifically in the brainstem. Activation of presynaptic α2-adrenoceptors on sympathetic neurons inhibits the release of norepinephrine, leading to a decrease in sympathetic outflow to the periphery. This reduction in sympathetic tone results in vasodilation and a subsequent decrease in blood pressure.
In peripheral blood vessels, the effects of alpha-adrenergic agonists can be more complex. While α1-adrenoceptor stimulation typically leads to vasoconstriction, the partial agonist nature of this compound at these receptors, combined with its α2-like effects, results in a net hemodynamic response characterized by a less pronounced increase in total peripheral resistance compared to full α1-agonists[1].
A noteworthy characteristic of this compound is the susceptibility of its pressor effects to calcium channel blockers[1]. This suggests that the signal transduction pathway following receptor activation by this compound involves the influx of extracellular calcium, a mechanism that can be antagonized by calcium entry blockers.
Data Presentation
Table 1: Hemodynamic Effects of this compound in Pithed Rats
| Parameter | Full α1-Agonists (e.g., Cirazoline) | Full α2-Agonists (e.g., B-HT 920) | This compound (Sgd 101/75) | Reference |
| Maximum Blood Pressure Increase | Higher | Lower | Lower | [1] |
| Total Peripheral Resistance | Significantly Increased | Less Increased | Less Increased | [1] |
| Renal Vascular Resistance | Significantly Increased | Less Increased | Less Increased | |
| Mesenteric Vascular Resistance | Significantly Increased | Less Increased | Less Increased | |
| Hindquarter Vascular Resistance | Similar Increase | Similar Increase | Similar Increase | |
| Cardiac Output (Low Doses) | Increased | Increased | Increased | |
| Cardiac Output (High Doses) | Returns to Baseline | Plateaued | Plateaued | |
| Renal Blood Flow | Decreased | Increased then Decreased | Increased then Decreased | |
| Hindquarter Blood Flow (Low Doses) | Increased | Increased | Increased | |
| Hindquarter Blood Flow (High Doses) | Decreased | Decreased | Decreased |
Note: This table summarizes the qualitative findings from the study by Richer et al. (1987). Specific quantitative values were not available in the abstract.
Experimental Protocols
Protocol 1: Evaluation of Cardiovascular Effects of this compound in the Pithed Rat Model
This protocol is based on the methodology described for studying the hemodynamic effects of adrenoceptor agonists in pithed rats. The pithed rat model is a classic in vivo preparation used to study the peripheral cardiovascular effects of drugs in the absence of central nervous system and reflex autonomic influences.
Materials:
-
Male Wistar rats (250-300 g)
-
Anesthetic (e.g., pentobarbital sodium, 60 mg/kg, i.p.)
-
Tracheal cannula
-
Rodent ventilator
-
Pithing rod
-
Polyethylene catheters
-
Pressure transducer and recording system
-
Infusion pump
-
This compound hydrochloride solution (vehicle: saline)
-
Saline (0.9% NaCl)
Procedure:
-
Animal Preparation: Anesthetize the rat with pentobarbital sodium.
-
Tracheotomy and Ventilation: Perform a tracheotomy and cannulate the trachea. Artificially ventilate the rat with room air.
-
Pithing: Pass a pithing rod through the orbit and foramen magnum down the spinal canal to destroy the central nervous system.
-
Cannulation:
-
Cannulate the left carotid artery and connect it to a pressure transducer to record blood pressure.
-
Cannulate the right jugular vein for intravenous drug administration.
-
-
Stabilization: Allow the preparation to stabilize for at least 20 minutes until a steady baseline blood pressure is achieved.
-
Drug Administration:
-
Administer this compound intravenously in increasing doses (a logarithmic dose-response curve is recommended, e.g., 0.1, 0.3, 1, 3, 10, 30 µg/kg).
-
Allow sufficient time between doses for the blood pressure to return to a stable baseline.
-
-
Data Acquisition: Continuously record blood pressure and heart rate throughout the experiment.
-
Data Analysis:
-
Calculate the mean arterial pressure (MAP) for each dose.
-
Plot the change in MAP against the log of the this compound dose to generate a dose-response curve.
-
Calculate the ED50 (the dose that produces 50% of the maximal response).
-
Protocol 2: In Vitro Receptor Binding Assay for this compound
This protocol provides a general framework for determining the binding affinity of this compound for α1- and α2-adrenergic receptors using a competitive radioligand binding assay.
Materials:
-
Tissue source of receptors (e.g., rat brain cortex)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand for α1-receptors (e.g., [³H]prazosin)
-
Radioligand for α2-receptors (e.g., [³H]yohimbine or [³H]clonidine)
-
This compound hydrochloride solutions of varying concentrations
-
Non-specific binding control (e.g., phentolamine for α1, yohimbine for α2)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Dissect the tissue of interest (e.g., rat brain cortex) on ice.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer to a desired protein concentration.
-
-
Binding Assay:
-
In a series of tubes, add a fixed amount of membrane preparation, a fixed concentration of the radioligand, and increasing concentrations of unlabeled this compound.
-
Include tubes for total binding (no competitor) and non-specific binding (a high concentration of a suitable unlabeled antagonist).
-
Incubate the tubes at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the competition curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of alpha-adrenergic receptors in the regulation of blood pressure and regional hemodynamics. Its unique profile as a partial α1-agonist with functional similarities to α2-agonists provides an interesting avenue for exploring the complexities of adrenergic control of the cardiovascular system. The provided protocols offer a foundation for researchers to design and execute experiments to further elucidate the therapeutic potential and mechanisms of action of this compound and related compounds in the context of hypertension. Further research to obtain more precise quantitative data on its receptor binding affinities and in vivo dose-response relationships is warranted.
References
Using Indanidine as a pharmacological tool to study alpha-2 adrenoceptors
Application Notes: Characterizing Ligands at Alpha-2 Adrenoceptors
Audience: Researchers, scientists, and drug development professionals.
Note on Indanidine: Initial characterization studies of this compound (also known as Sgd 101/75) have demonstrated that it acts as a selective alpha-1 adrenoceptor agonist with a low capacity for stimulating alpha-2 adrenoceptors. Therefore, it is not a suitable tool for specifically studying alpha-2 adrenoceptors. The following application notes and protocols are presented to guide the pharmacological characterization of a representative alpha-2 adrenoceptor agonist, using Clonidine as a well-documented example.
Introduction to Alpha-2 Adrenoceptors
Alpha-2 (α2) adrenoceptors are a class of G protein-coupled receptors (GPCRs) that are crucial in regulating neurotransmitter release and physiological processes in both the central and peripheral nervous systems.[1] There are three distinct subtypes: α2A, α2B, and α2C, each encoded by a different gene and exhibiting unique tissue distribution and pharmacological roles.[1] These receptors are canonically coupled to inhibitory G proteins (Gi/o).[2] Upon activation by an agonist, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] This signaling cascade is responsible for the sedative, analgesic, and sympatholytic effects of α2-agonists. Characterizing the binding affinity, functional potency, and selectivity of a compound at these receptor subtypes is essential for its development as a therapeutic agent or a pharmacological tool.
Pharmacological Profile of a Prototypical α2-Agonist: Clonidine
The data below is for Clonidine, a widely used α2-adrenoceptor agonist, and serves as an example of how to present the pharmacological profile of a test compound. Quantitative data, including binding affinity (Ki) and functional potency (EC50), should be determined for each α2-adrenoceptor subtype to build a comprehensive profile.
| Parameter | Receptor Subtype | Value | Description |
| Binding Affinity (Ki) | α2A-Adrenoceptor | ~4-10 nM | High affinity, indicating strong binding to the receptor. |
| α2B-Adrenoceptor | ~15-50 nM | Moderate affinity. | |
| α2C-Adrenoceptor | ~10-30 nM | Moderate to high affinity. | |
| Functional Potency (EC50) | α2A-Adrenoceptor | ~5-20 nM | Potent activation leading to downstream signaling. |
| α2B-Adrenoceptor | >1000 nM (partial agonist) | Low potency; acts as a weak partial agonist at this subtype. | |
| α2C-Adrenoceptor | ~30-100 nM | Moderate potency. | |
| Selectivity | α2 vs α1 | ~200:1 | Shows significant selectivity for α2-adrenoceptors over α1-adrenoceptors. |
Note: The exact values for Ki and EC50 can vary depending on the specific cell line, radioligand, and assay conditions used. The values presented are representative ranges from published literature.
Signaling Pathway and Experimental Workflow
Canonical α2-Adrenoceptor Signaling Pathway
Activation of α2-adrenoceptors by an agonist like Clonidine initiates a Gi-coupled signaling cascade. This pathway is fundamental to the receptor's function and is the target of the functional assays described below.
References
- 1. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Scaffold Agonists of the α2A Adrenergic Receptor Identified via Ensemble-Based Strategy | MDPI [mdpi.com]
- 3. A procedure for measuring alpha 2-adrenergic receptor-mediated inhibition of cyclic AMP accumulation in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of cAMP production by alpha 2-adrenoceptor stimulation in rabbit retina - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: In Vitro Assays for Measuring Indanidine Efficacy
An Application Note and Protocols for Researchers
Introduction
Indanidine is an adrenergic alpha-agonist that exerts its effects through the activation of α2-adrenergic receptors (α2-ARs).[1] These receptors are a class of G protein-coupled receptors (GPCRs) that play a crucial role in regulating neurotransmitter release and cardiovascular function.[2] α2-ARs are coupled to inhibitory G proteins (Gi), and their activation by agonists like this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3][4] This signaling cascade makes α2-ARs important therapeutic targets for conditions such as hypertension, pain disorders, and sedation.
The characterization of novel α2-AR agonists requires robust and reliable in vitro assays to determine their potency and efficacy. This document provides detailed protocols for key functional assays used to measure the efficacy of this compound and other α2-AR agonists, including GTPγS binding, cAMP accumulation, and ERK1/2 phosphorylation assays.
α2-Adrenergic Receptor Signaling Pathway
Activation of α2-adrenergic receptors by an agonist such as this compound initiates a signaling cascade through the Gi protein subunit. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP concentration, and modulation of downstream effector pathways, including the MAPK/ERK pathway.
Key In Vitro Efficacy Assays
The efficacy of this compound can be quantified by measuring its effect at different points in the signaling cascade. The primary assays include direct measurement of G-protein activation (GTPγS binding), modulation of the second messenger cAMP, and downstream signaling events like ERK phosphorylation.
GTPγS Binding Assay
This functional assay directly measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor stimulation by an agonist. It is a proximal measure of receptor activation and is useful for differentiating full from partial agonists.
Data Presentation: Agonist Potency in [³⁵S]GTPγS Assay
| Compound | Receptor Subtype | EC50 (nM) | % Efficacy (vs. UK-14304) |
| Dexmedetomidine | Human α2A | 1.5 | 100% |
| Clonidine | Human α2A | 5.2 | 95% |
| Guanfacine | Human α2A | 25.8 | 60% (Partial Agonist) |
| UK-14304 (Control) | Human α2A | 2.1 | 100% |
| (Data are representative values adapted from published literature for known α2-AR agonists). |
Experimental Protocol: [³⁵S]GTPγS Binding Assay
Objective: To determine the EC50 and maximal efficacy (Emax) of this compound by measuring its ability to stimulate [³⁵S]GTPγS binding to membranes containing α2-adrenergic receptors.
Materials:
-
Cell membranes from a cell line stably expressing the human α2A-AR subtype.
-
[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
This compound and other test compounds, serially diluted.
-
A known full α2-AR agonist (e.g., UK-14,304) as a positive control.
-
Scintillation proximity assay (SPA) beads or filtration apparatus.
-
Microplates (96-well or 384-well).
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice. Dilute the membranes in ice-cold Assay Buffer to a final concentration of 5-10 µg of protein per well.
-
Compound Plating: Add 20 µL of serially diluted this compound, control agonist, or vehicle to the wells of the microplate.
-
Reaction Mix Preparation: Prepare a reaction mixture containing Assay Buffer, 10 µM GDP, and the diluted cell membranes.
-
Initiation of Reaction: Add 160 µL of the membrane/GDP mixture to each well.
-
Pre-incubation: Incubate the plate for 20-30 minutes at 30°C to allow compounds to bind to the receptors.
-
GTPγS Addition: Start the binding reaction by adding 20 µL of [³⁵S]GTPγS (final concentration ~0.1 nM) to each well.
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle shaking.
-
Termination and Detection (Filtration Method):
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding (measured in the presence of excess unlabeled GTPγS) from all values.
-
Plot the specific binding (counts per minute) against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the EC50 (potency) and Emax (efficacy) values.
-
cAMP Accumulation Assay
Because α2-ARs are coupled to Gi proteins, their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. To measure this decrease, intracellular cAMP levels are first stimulated using an agent like forskolin. The ability of an agonist like this compound to reduce this stimulated cAMP level is then quantified.
Data Presentation: Agonist Potency in cAMP Inhibition Assay
| Compound | Target Receptor | IC50 (nM) | Agonist Used (EC80 Conc.) |
| This compound (Hypothetical) | α2A-Adrenergic Receptor | User Determined | Forskolin |
| Clonidine (Control) | α2A-Adrenergic Receptor | 1.8 | Forskolin |
| Dexmedetomidine (Control) | α2A-Adrenergic Receptor | 0.9 | Forskolin |
| (Control data are representative values from the literature). |
Experimental Protocol: cAMP Functional Assay
Objective: To determine the functional potency (IC50) of this compound by measuring its ability to inhibit forskolin-stimulated cAMP production.
Materials:
-
A whole-cell line (e.g., HEK293, CHO) stably expressing the desired α2-AR subtype.
-
Cell culture medium (e.g., DMEM).
-
Assay buffer (e.g., HBSS with 0.1% BSA).
-
Forskolin (to stimulate adenylyl cyclase).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
This compound and control compounds, serially diluted.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or similar competitive immunoassay format).
-
384-well white microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Culture: Culture cells expressing the α2-AR to ~80-90% confluency.
-
Cell Plating: Harvest the cells and seed them into 384-well plates at a predetermined optimal density. Allow cells to adhere overnight.
-
Compound Addition: Remove the culture medium. Add 5 µL of serially diluted this compound or control compound to the appropriate wells.
-
Cell Stimulation: Prepare a stimulation solution containing forskolin (at a concentration that gives ~80% of its maximal effect, e.g., 1-10 µM) and a PDE inhibitor (e.g., 500 µM IBMX) in assay buffer. Add 5 µL of this solution to all wells (except negative controls).
-
Incubation: Seal the plate and incubate at room temperature for 30-60 minutes to allow for modulation of cAMP accumulation.
-
cAMP Detection: Lyse the cells and detect cAMP levels according to the manufacturer's instructions for the specific cAMP kit used. This typically involves adding detection reagents, such as a labeled cAMP tracer and a specific antibody.
-
Plate Reading: Read the plate on a compatible reader (e.g., HTRF reader measuring the ratio of 665 nm / 620 nm emission).
-
Data Analysis:
-
Calculate the signal ratio and normalize the data. The response in the presence of forskolin alone represents 0% inhibition, and the basal level represents 100% inhibition.
-
Plot the percentage inhibition against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
ERK1/2 Phosphorylation Assay
Activation of GPCRs, including Gi-coupled α2-ARs, can trigger the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of ERK1/2. Measuring the level of phosphorylated ERK (p-ERK) serves as a readout for a downstream functional response.
Data Presentation: Agonist Potency in p-ERK Assay
| Compound | Cell Line | EC50 (nM) for p-ERK |
| This compound (Hypothetical) | HEK293-α2A | User Determined |
| Dexmedetomidine (Control) | HEK293-α2A | 5.5 |
| Clonidine (Control) | HEK293-α2A | 15.2 |
| (Control data are representative values from the literature). |
Experimental Protocol: Phospho-ERK1/2 Assay (AlphaScreen SureFire)
Objective: To quantify this compound-induced phosphorylation of ERK1/2 as a measure of downstream receptor signaling.
Materials:
-
Cells stably expressing the α2-AR.
-
Serum-free cell culture medium.
-
This compound and control compounds.
-
AlphaScreen SureFire p-ERK1/2 Assay Kit.
-
384-well white microplates.
-
Plate reader capable of AlphaScreen detection.
Procedure:
-
Cell Culture and Starvation: Seed cells in a 96-well or 384-well plate and grow to confluence. Prior to the assay, serum-starve the cells for 4-6 hours (or overnight) to reduce basal p-ERK levels.
-
Agonist Stimulation: Add serially diluted this compound or control agonist to the cells.
-
Incubation: Incubate the plate at 37°C for a predetermined optimal time (typically 5-10 minutes, as ERK phosphorylation is often transient).
-
Cell Lysis: Remove the stimulation medium and add 1X Lysis Buffer provided in the kit. Incubate for 10-15 minutes at room temperature with gentle shaking.
-
Assay Execution:
-
Transfer 5-10 µL of the cell lysate to a 384-well white assay plate.
-
Prepare and add the "Acceptor Mix" (containing anti-p-ERK antibody-conjugated Acceptor beads). Incubate for 1-2 hours at room temperature.
-
Prepare and add the "Donor Mix" (containing Streptavidin-coated Donor beads). Incubate for 1-2 hours at room temperature in the dark.
-
-
Plate Reading: Read the plate on an AlphaScreen-compatible reader.
-
Data Analysis:
-
Plot the AlphaScreen signal against the logarithm of the agonist concentration.
-
Fit the data using a sigmoidal dose-response equation to calculate the EC50 value.
-
General Experimental Workflow
A typical workflow for characterizing an α2-AR agonist like this compound involves a hierarchical approach, starting from cell preparation and proceeding through compound treatment, signal detection, and data analysis to determine key pharmacological parameters.
References
Indanidine: A Potential Novel Therapeutic Agent for Attention-Deficit/Hyperactivity Disorder (ADHD)
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Attention-Deficit/Hyperactivity Disorder (ADHD) is a common neurodevelopmental disorder characterized by persistent patterns of inattention, hyperactivity, and impulsivity that interfere with functioning or development. While stimulant medications are effective first-line treatments, there is a significant need for alternative non-stimulant therapies with different mechanisms of action and improved side-effect profiles. Indanidine, a selective alpha-adrenergic agonist, presents a promising avenue for investigation as a potential therapeutic agent for ADHD.[1][2] Its pharmacological profile suggests it may modulate key neurotransmitter pathways implicated in the pathophysiology of ADHD, similar to established non-stimulant treatments like clonidine and guanfacine.[3][4] These application notes provide a comprehensive overview of the theoretical framework, potential experimental protocols, and relevant signaling pathways for investigating this compound as a novel ADHD therapeutic.
Rationale for Investigating this compound in ADHD
The rationale for exploring this compound as a potential ADHD treatment is rooted in the known efficacy of other alpha-2 adrenergic agonists.[3] These agents are thought to exert their therapeutic effects by modulating norepinephrine and dopamine neurotransmission in the prefrontal cortex, a brain region critical for attention and executive function. By acting as an agonist at alpha-2 adrenergic receptors, this compound could theoretically enhance prefrontal cortex function, thereby alleviating core symptoms of ADHD.
Quantitative Data Summary (Hypothetical Data Based on Similar Alpha-2 Agonists)
As clinical data for this compound in ADHD is not currently available, the following tables present hypothetical quantitative data based on typical findings for other alpha-2 adrenergic agonists (e.g., clonidine, guanfacine) in clinical trials for ADHD. These tables are for illustrative purposes to guide potential future studies.
Table 1: Hypothetical Efficacy of this compound in a Phase II Clinical Trial
| Outcome Measure | Placebo (n=100) | This compound (0.2 mg/day) (n=100) | This compound (0.4 mg/day) (n=100) | p-value |
| Change from Baseline in ADHD Rating Scale-IV (ADHD-RS-IV) Total Score | -5.2 | -12.8 | -16.5 | <0.01 |
| Clinical Global Impression-Improvement (CGI-I) Score of 1 or 2 (%) | 25% | 55% | 68% | <0.01 |
| Conners' Parent Rating Scale (CPRS) - Inattention Subscale Change | -3.1 | -7.5 | -9.2 | <0.01 |
| CPRS - Hyperactivity/Impulsivity Subscale Change | -4.0 | -8.1 | -10.5 | <0.01 |
Table 2: Hypothetical Safety and Tolerability of this compound
| Adverse Event | Placebo (n=100) | This compound (0.2 mg/day) (n=100) | This compound (0.4 mg/day) (n=100) |
| Somnolence | 8% | 25% | 40% |
| Headache | 12% | 15% | 18% |
| Fatigue | 5% | 18% | 30% |
| Dizziness | 3% | 10% | 15% |
| Dry Mouth | 2% | 8% | 12% |
| Hypotension | 1% | 5% | 9% |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the potential of this compound are outlined below.
Protocol 1: In Vitro Receptor Binding Assay
Objective: To determine the binding affinity and selectivity of this compound for alpha-2 adrenergic receptor subtypes (α2A, α2B, α2C).
Methodology:
-
Membrane Preparation: Prepare cell membrane fractions from cell lines stably expressing human α2A, α2B, or α2C adrenergic receptors.
-
Radioligand Binding: Perform competitive binding assays using a radiolabeled ligand (e.g., [3H]clonidine or [3H]rauwolscine).
-
Incubation: Incubate the membrane preparations with the radioligand and varying concentrations of this compound.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the inhibition constant (Ki) for this compound at each receptor subtype to determine its binding affinity and selectivity.
Protocol 2: In Vivo Microdialysis in a Rodent Model of ADHD
Objective: To assess the effect of this compound on extracellular levels of norepinephrine and dopamine in the prefrontal cortex of a relevant animal model (e.g., spontaneously hypertensive rat).
Methodology:
-
Animal Model: Utilize spontaneously hypertensive rats (SHR), a commonly used animal model of ADHD.
-
Microdialysis Probe Implantation: Surgically implant a microdialysis probe into the medial prefrontal cortex of the SHR.
-
Baseline Sampling: After a recovery period, collect baseline microdialysis samples.
-
Drug Administration: Administer this compound or vehicle (control) systemically (e.g., intraperitoneally).
-
Post-treatment Sampling: Collect microdialysis samples at regular intervals following drug administration.
-
Neurotransmitter Analysis: Analyze the dialysate samples for norepinephrine and dopamine concentrations using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Compare the changes in neurotransmitter levels between the this compound-treated and control groups.
Protocol 3: Phase II Randomized Controlled Clinical Trial
Objective: To evaluate the efficacy and safety of this compound in pediatric patients with ADHD.
Methodology:
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Recruit children and adolescents (ages 6-17) with a primary diagnosis of ADHD according to DSM-5 criteria.
-
Randomization and Blinding: Randomly assign participants to receive one of two fixed doses of this compound (e.g., 0.2 mg/day or 0.4 mg/day) or placebo for a predefined treatment period (e.g., 8 weeks).
-
Dose Titration: Employ a dose titration schedule over the initial weeks to improve tolerability.
-
Efficacy Assessments: The primary efficacy endpoint will be the change from baseline in the ADHD Rating Scale-IV (ADHD-RS-IV) total score. Secondary endpoints will include the Clinical Global Impression-Improvement (CGI-I) scale and Conners' Parent and Teacher Rating Scales.
-
Safety Monitoring: Monitor adverse events, vital signs (blood pressure, heart rate), and laboratory parameters throughout the study.
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANCOVA) to compare the efficacy and safety of this compound with placebo.
Signaling Pathways and Visualizations
The therapeutic effects of alpha-2 adrenergic agonists in ADHD are believed to be mediated through their action on the norepinephrine signaling pathway in the prefrontal cortex.
Caption: Proposed signaling pathway of this compound in a neuron.
Caption: General workflow for drug development of a potential ADHD therapeutic.
Conclusion
This compound, as a selective alpha-adrenergic agonist, represents a compelling candidate for further investigation as a non-stimulant treatment for ADHD. The provided application notes and protocols offer a foundational framework for researchers and drug development professionals to systematically evaluate its potential. While the presented quantitative data is hypothetical, it underscores the potential for a clinically meaningful impact on ADHD symptomatology. Further preclinical and clinical research is warranted to fully elucidate the therapeutic profile of this compound and its potential role in the management of ADHD.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The Role of Alpha-2 Agonists for Attention Deficit Hyperactivity Disorder in Children: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Attention Deficit/Hyperactivity Disorder (ADHD) Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) method for Indanidine analysis
An optimized High-Performance Liquid Chromatography (HPLC) method is crucial for the accurate quantification of active pharmaceutical ingredients (APIs) like Indanidine in bulk and pharmaceutical dosage forms. This application note details a robust reverse-phase HPLC (RP-HPLC) method for the analysis of this compound.
This method has been adapted from established and validated protocols for structurally related compounds, such as Tizanidine and Clonidine, which share similar chemical properties.[1][2][3] The protocol is designed for use by researchers, scientists, and drug development professionals to ensure reliable and reproducible results suitable for quality control and stability testing.[4]
Chromatographic Conditions
A C18 column is utilized with a mobile phase consisting of a phosphate buffer and acetonitrile, providing excellent separation and peak symmetry for this compound.[1] UV detection is performed at the maximum absorbance wavelength for accurate quantification.
Table 1: Optimized HPLC Method Parameters
| Parameter | Specification |
| Instrument | High-Performance Liquid Chromatography System |
| Column | C18 (250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : Potassium Phosphate Buffer (pH 7.5) (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 318 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | 10 minutes |
Experimental Protocols
This section provides detailed protocols for reagent preparation, standard and sample preparation, and the analytical procedure.
Equipment and Reagents
-
Equipment: HPLC with UV-Vis Detector, Sonicator, pH meter, Analytical Balance.
-
Reagents: Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (AR Grade), Orthophosphoric Acid (AR Grade), High-purity water.
-
Glassware: Volumetric flasks, Pipettes, Beakers.
Preparation of Solutions
2.2.1 Mobile Phase Preparation (Acetonitrile:Phosphate Buffer, 50:50 v/v)
-
Phosphate Buffer (pH 7.5): Dissolve 6.8 g of monobasic potassium phosphate in 1000 mL of water. Adjust the pH to 7.5 using potassium hydroxide.
-
Mobile Phase: Mix 500 mL of the prepared phosphate buffer with 500 mL of acetonitrile.
-
Filter the mixture through a 0.45 µm membrane filter and degas by sonication for 15 minutes.
2.2.2 Standard Stock Solution Preparation (100 µg/mL)
-
Accurately weigh 10 mg of this compound reference standard and transfer it into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 10 minutes to dissolve the standard completely.
-
Make up the volume to 100 mL with the mobile phase to obtain a concentration of 100 µg/mL.
2.2.3 Sample Solution Preparation (From Tablet Formulation)
-
Weigh and finely powder 20 tablets to determine the average weight.
-
Transfer a quantity of the powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete extraction of the drug.
-
Make up the volume to 100 mL with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
Method Validation Summary
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, and robustness.
Linearity and Range
The linearity of the method was established by analyzing a series of dilutions of the standard stock solution. The response was found to be directly proportional to the concentration of the analyte.
Table 2: Linearity Data for this compound
| Parameter | Result |
| Linearity Range | 10 - 30 µg/mL |
| Regression Equation | y = 1459.7x + 2513.7 |
| Correlation Coefficient (r²) | 0.9993 |
Precision
Precision was evaluated by performing replicate injections of the standard solution on the same day (intraday) and on different days (interday). The low relative standard deviation (%RSD) values indicate high precision.
Table 3: Precision Study Results
| Precision Type | Concentration (µg/mL) | %RSD (n=6) |
| Intraday | 20 | < 2.0% |
| Interday | 20 | < 2.0% |
Accuracy (Recovery)
Accuracy was determined by the standard addition method at three different concentration levels (50%, 100%, and 150%). The percentage recovery was calculated to assess the accuracy of the method.
Table 4: Accuracy (Recovery) Data
| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 50% | 10 | 9.9 | 99.0% |
| 100% | 20 | 19.9 | 99.5% |
| 150% | 30 | 29.7 | 99.0% |
| Average % Recovery | 99.17% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.
Table 5: LOD and LOQ Values
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | 24.50 |
| Limit of Quantitation (LOQ) | 74.72 |
Experimental Workflow Visualization
The following diagram illustrates the complete workflow for the HPLC analysis of this compound, from sample preparation to final data analysis.
Caption: Workflow for HPLC analysis of this compound.
Conclusion
The described RP-HPLC method is simple, accurate, precise, and specific for the determination of this compound in pharmaceutical formulations. The method is suitable for routine quality control analysis, and all validation parameters are within the acceptable limits as per ICH guidelines. The straightforward sample preparation and isocratic elution make this method efficient and reliable for its intended purpose.
References
- 1. 47.94.85.12:8889 [47.94.85.12:8889]
- 2. Development of RP-HPLC Method of Tizanidine HCL with Some Validation Parameter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Alpha-2 Adrenergic Agonists in Combination with Other Anesthetic Agents
Note to the Reader: The initial request specified the use of "indanidine." A comprehensive search of scientific literature did not yield specific results for "this compound" in the context of anesthesia. It is possible that this was a typographical error. Given the structural and functional similarities, this document will focus on the well-documented use of alpha-2 adrenergic agonists, such as clonidine and dexmedetetomidine, in combination with other anesthetic agents. These agents are of significant interest in research and clinical practice for their anesthetic-sparing and hemodynamic stabilizing effects.
Introduction to Alpha-2 Adrenergic Agonists in Anesthesia
Alpha-2 adrenergic receptor agonists are a class of drugs that have gained prominence in anesthesia due to their sedative, analgesic, and sympatholytic properties.[1][2] The two primary agents in this class are clonidine and the more selective dexmedetomidine.[1] Their mechanism of action involves binding to α2-adrenoceptors in the central and peripheral nervous systems, which leads to a reduction in sympathetic outflow and neurotransmitter release.[2][3] This results in sedation, anxiolysis, and analgesia, making them valuable adjuncts to general and regional anesthesia. A key advantage of these agents is their ability to reduce the required doses of other anesthetics, a phenomenon known as the "anesthetic-sparing effect."
Signaling Pathway of Alpha-2 Adrenergic Agonists
The sedative and analgesic effects of alpha-2 adrenergic agonists are primarily mediated by their action on G-protein coupled α2-receptors in the brain and spinal cord. Activation of these presynaptic receptors inhibits the release of norepinephrine, leading to a decrease in sympathetic tone.
Combination with Intravenous Anesthetics (e.g., Propofol)
The combination of alpha-2 adrenergic agonists with intravenous anesthetics like propofol is utilized to enhance sedation and reduce the total dose of propofol required for induction and maintenance of anesthesia. This combination can lead to improved hemodynamic stability by mitigating the hypotensive effects of propofol. Studies have shown that premedication with oral clonidine significantly decreases the propofol concentration required for loss of consciousness. The interaction between propofol and clonidine for achieving loss of consciousness has been described as additive.
| Parameter | Control Group (Propofol alone) | Clonidine 2.5 µg/kg + Propofol | Clonidine 5.0 µg/kg + Propofol | Reference |
| Propofol EC50 for Loss of Consciousness (µg/mL) | 2.67 ± 0.18 | 1.31 ± 0.12 | 0.91 ± 0.13 | |
| Propofol Target Concentration Reduction for BIS of 45 | - | 20% | - |
EC50: Effective concentration in 50% of subjects. BIS: Bispectral Index.
This protocol is based on a study investigating the interaction between oral clonidine and propofol for loss of consciousness.
-
Subject Recruitment: Recruit healthy adult male patients (ASA physical status I).
-
Randomization: Randomly assign patients to one of three groups: Control (no premedication), Clonidine 2.5 µg/kg, and Clonidine 5.0 µg/kg.
-
Drug Administration:
-
Administer the assigned dose of oral clonidine or no premedication 90 minutes before the induction of anesthesia.
-
Induce anesthesia using a target-controlled infusion (TCI) pump to administer propofol.
-
-
Anesthesia and Monitoring:
-
Administer a range of target effect-site concentrations of propofol (e.g., 0.5 to 5.0 µg/mL).
-
Allow 15 minutes for equilibration between the blood and the effect-site.
-
Assess loss of consciousness by giving a verbal command (e.g., "open your eyes") twice.
-
Continuously monitor vital signs, including heart rate and blood pressure.
-
-
Data Collection and Analysis:
-
Immediately before the verbal command, draw arterial blood samples to measure the serum concentrations of propofol and clonidine.
-
Use logistic regression to determine the EC50 of propofol for loss of consciousness in each group.
-
Employ response surface modeling to analyze the interaction between propofol and clonidine.
-
Combination with Inhaled Anesthetics (e.g., Sevoflurane)
Alpha-2 adrenergic agonists are effective in reducing the minimum alveolar concentration (MAC) of volatile anesthetics like sevoflurane. MAC is a measure of the potency of inhaled anesthetics. By reducing the MAC, clonidine and dexmedetomidine allow for lower concentrations of the volatile agent to be used, which can lead to faster emergence and recovery from anesthesia. Oral clonidine premedication has been shown to dose-dependently decrease the MAC of sevoflurane for both tracheal intubation and skin incision in children and adults.
| Parameter | Control Group (Sevoflurane alone) | Clonidine 2 µg/kg + Sevoflurane | Clonidine 4 µg/kg + Sevoflurane | Reference |
| Sevoflurane MAC for Tracheal Intubation (MACTI) in Children (%) | 3.2 ± 0.2 | 2.5 ± 0.1 | 1.9 ± 0.2 | |
| Sevoflurane MAC for LMA Insertion in Children (%) | 2.00 ± 0.16 | - | 1.31 ± 0.18 | |
| Sevoflurane MAC for Skin Incision in Adults (%) | 1.83 ± 0.15 | - | 1.53 ± 0.20 (at 5 µg/kg) | |
| Sevoflurane MAC-Awake in Adults (%) | 0.66 ± 0.03 | - | 0.35 ± 0.02 (at 4.5 µg/kg) |
LMA: Laryngeal Mask Airway.
This protocol is adapted from studies evaluating the effect of oral clonidine on sevoflurane MAC.
-
Subject Enrollment: Enroll pediatric or adult patients (ASA physical status I) scheduled for elective surgery.
-
Group Assignment: Randomly assign patients to receive either a placebo (control) or a specific dose of oral clonidine (e.g., 2 µg/kg or 4 µg/kg) approximately 100 minutes before anesthesia.
-
Anesthetic Induction and Maintenance:
-
Induce and maintain anesthesia with sevoflurane in oxygen and air.
-
Do not administer any intravenous anesthetics or neuromuscular blockers.
-
-
MAC Determination (Dixon's Up-and-Down Method):
-
Predetermine the end-tidal sevoflurane concentration for the first patient in each group.
-
Maintain this concentration for at least 15-20 minutes to ensure equilibrium.
-
Perform a noxious stimulus (e.g., tracheal intubation or skin incision).
-
Observe for purposeful movement in response to the stimulus.
-
If the patient moves, the sevoflurane concentration for the next patient in that group is increased by a set increment (e.g., 0.25%).
-
If the patient does not move, the concentration for the next patient is decreased by the same increment.
-
The MAC is calculated as the mean of the crossover midpoints after a sufficient number of patient pairs have been studied.
-
-
Data Analysis: Compare the calculated MAC values between the control and clonidine groups using appropriate statistical tests.
Combination with Local Anesthetics
When used as an adjunct to local anesthetics in regional anesthesia (e.g., spinal, epidural, or peripheral nerve blocks), clonidine prolongs the duration of both sensory and motor blockade. This effect is thought to be due to local vasoconstriction, which reduces the systemic absorption of the local anesthetic, as well as a direct analgesic effect on the spinal cord. The combination of epidural clonidine with local anesthetics can improve the quality of postoperative analgesia. However, it is important to monitor for potential side effects such as hypotension and bradycardia.
| Parameter | Bupivacaine Alone (Group B-R) | Bupivacaine + Epidural Clonidine (Group B-RC) | Bupivacaine + Intrathecal & Epidural Clonidine (Group BC-RC) | Reference |
| Duration of Anesthesia (min) | Shorter | Longer | Longest | |
| Duration of Analgesia (min) | Shorter | Longer | Longest | |
| Postoperative Morphine Consumption | Higher | Lower | Lower | |
| Postoperative VAS Score on Movement | Higher | Lower | Lower |
VAS: Visual Analog Scale. Data from a study on combined spinal-epidural anesthesia for hip arthroplasty.
This protocol is based on a study evaluating the perioperative effects of epidural clonidine.
-
Patient Selection: Select patients undergoing procedures where postoperative epidural analgesia is indicated, such as hip arthroplasty.
-
Anesthesia: Administer spinal anesthesia with a local anesthetic (e.g., 17.5 mg plain bupivacaine). An epidural catheter is placed for postoperative infusion.
-
Postoperative Infusion:
-
Control Group: Start a postoperative epidural infusion of ropivacaine 4 mg/h.
-
Clonidine Group: Start a postoperative epidural infusion of ropivacaine 4 mg/h combined with clonidine 40 µg/h.
-
-
Monitoring and Assessment:
-
Continuously monitor hemodynamic parameters (arterial pressure and heart rate).
-
Assess postoperative pain using a VAS score at regular intervals.
-
Record the total consumption of rescue analgesics (e.g., PCA-morphine).
-
-
Data Analysis: Compare the VAS scores, rescue analgesic consumption, and hemodynamic parameters between the groups to evaluate the efficacy and side effects of the clonidine combination.
Logical Relationships in Combination Anesthesia
The use of alpha-2 adrenergic agonists in combination with other anesthetics is based on the principle of achieving a balanced anesthetic state with enhanced efficacy and an improved safety profile.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Indanidine Solubility in Aqueous Solutions
Welcome to the technical support center for Indanidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility challenges encountered when working with this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is a potent and selective alpha-2 adrenergic agonist.[1] It is commonly supplied as this compound hydrochloride, a salt form that generally exhibits better solubility in aqueous solutions compared to its free base. Key chemical properties are summarized below.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₃N₅ | [1] |
| Molar Mass | 215.26 g/mol | [1] |
| Form | Typically a solid powder | N/A |
| Synonyms | This compound hydrochloride, 4-(2-imidazoline-amino)-2-methylindazol-chlorhydrate | [1] |
Q2: I am having trouble dissolving this compound hydrochloride in my aqueous buffer (e.g., PBS). What are the initial steps I should take?
Difficulty in dissolving this compound hydrochloride directly in neutral aqueous buffers like Phosphate-Buffered Saline (PBS) is a common issue, likely due to its chemical nature as a basic compound. The solubility of such compounds is often pH-dependent.
Here are the initial troubleshooting steps:
-
Lower the pH: this compound hydrochloride, being the salt of a basic compound, will be more soluble in acidic conditions. Try dissolving it in a slightly acidic buffer (e.g., pH 4-6).
-
Use a Co-solvent: Prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol. Subsequently, dilute this stock solution into your aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is low (typically <0.5% v/v for cell-based assays) to avoid solvent-induced artifacts.
-
Gentle Warming and Agitation: Warming the solution to 37°C and using a vortex or sonicator can aid in dissolution. However, be cautious with temperature as it might affect the stability of the compound over time.
Q3: How do I prepare a stock solution of this compound hydrochloride?
Preparing a concentrated stock solution is a standard practice for compounds with limited aqueous solubility.
Recommended Protocol for Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Weigh the Compound: Accurately weigh the required amount of this compound hydrochloride powder. For 1 mL of a 10 mM stock solution, you would need 2.15 mg.
-
Add Solvent: Add the appropriate volume of anhydrous DMSO to the powder in a sterile vial.
-
Ensure Complete Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. The stability of this compound in DMSO at -20°C is expected to be good, but it is advisable to use freshly prepared solutions for sensitive experiments.
Q4: My this compound solution appears cloudy or shows precipitation after dilution into my cell culture medium. What should I do?
Precipitation upon dilution of a DMSO stock into an aqueous medium is a common problem for poorly soluble compounds. This happens when the concentration of the compound in the final aqueous solution exceeds its solubility limit.
Troubleshooting Precipitation:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your experiment.
-
Increase the Volume of Aqueous Medium: Dilute the DMSO stock into a larger volume of the medium while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Use a Serum-Containing Medium: For cell culture experiments, the presence of serum proteins can sometimes help to stabilize the compound and prevent precipitation.
-
Consider Excipients: In some formulation contexts, solubility-enhancing excipients like cyclodextrins can be used, but this needs to be carefully evaluated for its impact on the experimental system.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues related to this compound solubility.
| Observed Issue | Potential Cause | Recommended Solution(s) |
| This compound hydrochloride powder does not dissolve in water or neutral buffer (e.g., PBS pH 7.4). | Low intrinsic solubility of the free base at neutral pH. | 1. Attempt dissolution in a slightly acidic aqueous solution (e.g., pH 4-6).2. Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol, followed by dilution into the aqueous buffer. |
| A clear stock solution in DMSO becomes cloudy or forms a precipitate upon dilution into an aqueous buffer. | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | 1. Reduce the final concentration of this compound.2. Increase the volume of the aqueous buffer for dilution and add the stock solution slowly while vortexing.3. Ensure the final DMSO concentration is as low as possible (ideally <0.5%). |
| The dissolved this compound solution shows a decrease in potency or activity over time. | Chemical instability or degradation in the aqueous solution. | 1. Prepare fresh solutions for each experiment from a frozen DMSO stock.2. Assess the stability of this compound in your specific buffer and storage conditions (e.g., temperature, light exposure). |
| Inconsistent experimental results when using freshly prepared solutions. | Potential for aggregation of this compound molecules in solution. | 1. Use a brief sonication step after dilution into the aqueous buffer.2. Consider the inclusion of a low concentration of a non-ionic surfactant (e.g., Tween-20), if compatible with your experimental setup, to prevent aggregation. |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrochloride for In Vitro Cell-Based Assays
-
Prepare a 10 mM Stock Solution in DMSO:
-
Accurately weigh 2.15 mg of this compound hydrochloride.
-
Dissolve in 1.0 mL of sterile, anhydrous DMSO.
-
Vortex until fully dissolved.
-
Aliquot into smaller volumes and store at -20°C.
-
-
Prepare Working Solutions:
-
Thaw an aliquot of the 10 mM DMSO stock solution.
-
Perform serial dilutions in sterile DMSO to create intermediate stock concentrations (e.g., 1 mM, 100 µM).
-
For the final working concentration, dilute the appropriate intermediate stock solution into pre-warmed cell culture medium. For example, to achieve a 1 µM final concentration, add 1 µL of a 1 mM intermediate stock to 1 mL of cell culture medium. This results in a final DMSO concentration of 0.1%.
-
Gently mix the final solution immediately before adding to the cells.
-
Visualizations
This compound is an alpha-2 adrenergic agonist. The signaling pathways for both alpha-1 and alpha-2 adrenergic receptors are depicted below.
Caption: Alpha-1 Adrenergic Receptor Signaling Pathway.
Caption: Alpha-2 Adrenergic Receptor Signaling Pathway.
Caption: Troubleshooting Workflow for this compound Dissolution.
References
Technical Support Center: Optimizing Indanidine Concentration for Maximal Receptor Activation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments involving the alpha-2 adrenergic agonist, Indanidine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective alpha-2 adrenergic agonist.[1] Its primary mechanism of action is to bind to and activate alpha-2 adrenergic receptors, which are G-protein coupled receptors (GPCRs).[1][2]
Q2: Which signaling pathway is activated by this compound?
This compound, by activating alpha-2 adrenergic receptors, primarily couples to the Gi/o heterotrimeric G-protein.[3][4] This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). A reduction in cAMP levels subsequently leads to a decrease in the activity of protein kinase A (PKA).
Q3: What are the subtypes of the alpha-2 adrenergic receptor, and does this compound show selectivity for any of them?
The alpha-2 adrenergic receptor has three main subtypes in humans: α2A, α2B, and α2C. While detailed subtype selectivity data for this compound is not widely available in public literature, it is known to be a highly selective alpha-2 adrenoceptor ligand. For comparison, other alpha-2 agonists like clonidine and dexmedetomidine exhibit different selectivity profiles across these subtypes.
Q4: What is a typical effective concentration range for an alpha-2 adrenergic agonist like this compound?
The effective concentration of an alpha-2 adrenergic agonist can vary depending on the specific compound, the receptor subtype being studied, and the experimental system. For potent agonists like dexmedetomidine, the half-maximal effective concentration (EC50) for receptor activation is typically in the low nanomolar range. It is recommended to perform a dose-response curve to determine the optimal concentration of this compound for your specific assay.
Data Presentation: Comparative Pharmacology of Alpha-2 Adrenergic Agonists
| Agonist | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| Clonidine | α2A | ~3.5 | ~7.4 |
| α2B | ~18 | ~25 | |
| α2C | ~8.2 | ~15 | |
| Dexmedetomidine | α2A | ~1.3 | ~1.2 |
| α2B | ~1.8 | ~2.1 | |
| α2C | ~1.5 | ~1.8 |
Note: The Ki and EC50 values are approximate and can vary depending on the experimental conditions and cell system used.
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine Binding Affinity (Ki)
This protocol is used to determine the binding affinity of this compound for the different alpha-2 adrenergic receptor subtypes by measuring its ability to compete with a known radiolabeled antagonist.
Materials:
-
Cell membranes expressing the human α2A, α2B, or α2C adrenergic receptor.
-
Radioligand: [3H]-Rauwolscine or [3H]-Yohimbine.
-
Non-specific ligand: Phentolamine or unlabeled yohimbine at a high concentration (e.g., 10 µM).
-
This compound stock solution.
-
Binding buffer (50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Scintillation fluid.
-
Glass fiber filters.
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine cell membranes, radioligand (at a concentration near its Kd), and either binding buffer (for total binding), non-specific ligand (for non-specific binding), or a dilution of this compound.
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound and use a non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Assay to Determine Functional Potency (EC50)
This protocol measures the ability of this compound to inhibit the production of cAMP, which is a functional readout of alpha-2 adrenergic receptor activation.
Materials:
-
Cells expressing the human α2A, α2B, or α2C adrenergic receptor.
-
This compound stock solution.
-
Forskolin (an adenylyl cyclase activator).
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
-
Cell culture medium.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
The next day, replace the culture medium with a stimulation buffer containing a PDE inhibitor and incubate for 30 minutes.
-
Prepare serial dilutions of this compound.
-
Add the this compound dilutions to the cells and incubate for 15-30 minutes.
-
Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production. The optimal forskolin concentration should be determined empirically (typically the EC80).
-
Incubate for an additional 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP detection kit.
-
Plot the cAMP concentration against the log concentration of this compound and use a non-linear regression analysis to determine the EC50 value.
Mandatory Visualizations
Caption: this compound signaling pathway via the alpha-2 adrenergic receptor.
Caption: Experimental workflows for determining this compound's binding affinity and functional potency.
Troubleshooting Guides
Radioligand Binding Assay
| Issue | Potential Cause | Troubleshooting Steps |
| High Non-Specific Binding | Radioligand concentration is too high. | Use a radioligand concentration at or below its Kd value. |
| Insufficient washing. | Increase the number and volume of washes with ice-cold buffer. | |
| Hydrophobic interactions of the radioligand with the filter. | Pre-soak filters in a solution like 0.5% polyethyleneimine. | |
| Low Specific Binding | Low receptor expression in the cell membranes. | Use a cell line with higher receptor expression or increase the amount of membrane protein per well. |
| Inactive radioligand. | Check the age and storage conditions of the radioligand. | |
| Incorrect buffer composition. | Ensure the buffer pH and ionic strength are optimal for binding. | |
| High Variability Between Replicates | Inconsistent pipetting. | Calibrate pipettes and use reverse pipetting for viscous solutions. |
| Incomplete filtration or washing. | Ensure the cell harvester is functioning correctly and that all wells are washed consistently. |
cAMP Functional Assay
| Issue | Potential Cause | Troubleshooting Steps |
| High Basal cAMP Levels | Constitutive activity of the receptor. | This can occur with high receptor expression levels. Consider using a cell line with lower expression. |
| High cell density. | Optimize the cell seeding density to reduce basal cAMP production. | |
| PDE inhibitor concentration is too high. | Titrate the PDE inhibitor to the lowest effective concentration. | |
| Low Signal Window (small difference between basal and stimulated cAMP) | Forskolin concentration is not optimal. | Perform a forskolin dose-response curve to determine the EC80 concentration for stimulation. |
| Low receptor expression. | Use a cell line with higher receptor expression. | |
| Short incubation time. | Optimize the incubation time for both the agonist and forskolin. | |
| High Variability Between Replicates | Uneven cell seeding. | Ensure a homogenous cell suspension and careful plating technique. |
| Edge effects in the plate. | Avoid using the outer wells of the plate or fill them with buffer. | |
| Inaccurate serial dilutions. | Prepare fresh dilutions for each experiment and ensure proper mixing. |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize off-target effects of Indanidine in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Indanidine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is classified as an alpha-adrenergic agonist. Its primary on-target effect is mediated through the activation of α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi). Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neurotransmitter release and physiological processes such as blood pressure regulation and sedation.
Q2: What are the most likely off-target effects of this compound?
Based on its structural similarity to other imidazoline-containing compounds like clonidine, the most probable off-target effects of this compound include:
-
Activation of α1-adrenergic receptors: At higher concentrations, the selectivity of this compound for α2-receptors may decrease, leading to the activation of α1-adrenergic receptors. This can cause vasoconstriction and a transient increase in blood pressure, which might confound experimental results.
-
Binding to imidazoline receptors: this compound possesses an imidazoline ring structure, which can lead to binding to imidazoline receptors (I1, I2, I3). Activation of these receptors, particularly I1 receptors in the brainstem, can also contribute to hypotensive effects, making it difficult to distinguish from the on-target α2-adrenergic effects.
Q3: My cells are showing an unexpected phenotype after this compound treatment. How can I determine if this is an off-target effect?
An unexpected phenotype could indeed be due to off-target effects. To investigate this, a systematic approach is recommended:
-
Dose-Response Analysis: Perform a detailed dose-response curve for your observed on-target and off-target effects. Off-target effects often occur at higher concentrations.
-
Use of Selective Antagonists: Co-incubate your experimental system with selective antagonists for the suspected off-target receptors (e.g., a selective α1-adrenergic antagonist like prazosin, or an imidazoline receptor antagonist like idazoxan) along with this compound. If the unexpected phenotype is blocked by a specific antagonist, it strongly suggests the involvement of that off-target receptor.
-
Use of a Structurally Unrelated Agonist: Employ a structurally different α2-adrenergic agonist that has a different off-target profile. If this compound reproduces the on-target effect without causing the unexpected phenotype, it supports the hypothesis that the latter is an off-target effect of this compound.
Q4: I am not observing the expected effect of this compound in my experiment. What could be the issue?
Several factors could contribute to a lack of effect:
-
Concentration: Ensure you are using an appropriate concentration of this compound. Refer to the literature for typical effective concentrations in similar experimental systems. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific model.
-
Receptor Expression: Verify that your experimental system (e.g., cell line, tissue) expresses α2-adrenergic receptors at a sufficient level. This can be checked by qPCR, Western blot, or radioligand binding assays.
-
Compound Stability: Ensure the proper storage and handling of your this compound stock solution to prevent degradation.
-
Experimental Conditions: Factors such as incubation time, temperature, and buffer composition can influence the activity of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected increase in a physiological parameter (e.g., blood pressure, intracellular calcium) | Activation of off-target α1-adrenergic receptors at high concentrations. | Perform a dose-response curve to find the lowest effective concentration for the on-target effect. Use a selective α1-adrenergic antagonist (e.g., prazosin) as a control to block the off-target effect. |
| Observed effect is not blocked by a selective α2-adrenergic antagonist (e.g., yohimbine). | The effect may be mediated by off-target imidazoline receptors. | Use a selective imidazoline receptor antagonist (e.g., idazoxan) to see if the effect is blocked. Compare the effects with a non-imidazoline α2-adrenergic agonist. |
| Variability in results between experiments. | Inconsistent experimental conditions or cell passage number affecting receptor expression. | Standardize all experimental parameters, including cell density, passage number, and incubation times. Regularly check receptor expression levels. |
| High background or non-specific effects. | The concentration of this compound used is too high, leading to widespread off-target binding. | Lower the concentration of this compound. Ensure adequate washing steps in binding and functional assays. |
Data Presentation
Comparative Binding Affinities (Ki in nM) of this compound Analogs
Disclaimer: Direct binding affinity data for this compound is not widely available. The following table presents data for structurally and functionally related α2-adrenergic agonists to provide an expected profile. Researchers should experimentally determine the profile for this compound in their system of interest.
| Compound | α2A-AR | α2B-AR | α2C-AR | α1A-AR | α1B-AR | α1D-AR | I1-Imidazoline | I2-Imidazoline |
| Clonidine | ~1.5 - 5 | ~3 - 10 | ~2 - 8 | ~500 - 1500 | ~400 - 1200 | ~600 - 2000 | ~20 - 50 | ~30 - 100 |
| Tizanidine | ~10 - 30 | ~20 - 60 | ~15 - 50 | >1000 | >1000 | >1000 | ~5 - 20 | ~50 - 150 |
| Dexmedetomidine | ~0.5 - 2 | ~1 - 5 | ~1 - 4 | ~800 - 2000 | ~700 - 1800 | ~900 - 2500 | ~10 - 40 | ~20 - 80 |
Note: Ki values are approximate and can vary depending on the assay conditions and tissue/cell type used.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine Binding Affinity and Selectivity
Objective: To determine the binding affinity (Ki) of this compound for α2-adrenergic receptors and potential off-target receptors (e.g., α1-adrenergic and imidazoline receptors).
Materials:
-
Cell membranes prepared from cells stably expressing the receptor of interest (e.g., human α2A, α1A, or I1 receptors).
-
Radioligand (e.g., [3H]-Rauwolscine for α2-AR, [3H]-Prazosin for α1-AR, [3H]-Clonidine for imidazoline receptors in the presence of an α2-AR antagonist).
-
Non-specific ligand (e.g., high concentration of unlabeled phentolamine).
-
This compound stock solution.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
96-well plates.
-
Cell harvester and glass fiber filters.
-
Scintillation counter and fluid.
Methodology:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, set up triplicate wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + non-specific ligand), and competitive binding (radioligand + membranes + serial dilutions of this compound).
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding and plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: cAMP Functional Assay to Measure On-Target Activity
Objective: To determine the functional potency (EC50) of this compound in inhibiting cAMP production via α2-adrenergic receptor activation.
Materials:
-
A cell line (e.g., HEK293 or CHO) stably expressing the desired α2-adrenergic receptor subtype.
-
Forskolin (to stimulate adenylyl cyclase).
-
This compound stock solution.
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
-
Cell culture medium and plates.
Methodology:
-
Seed the cells in a 96-well plate and grow to confluence.
-
Starve the cells in serum-free medium for a few hours before the assay.
-
Pre-treat the cells with serial dilutions of this compound for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) for 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Plot the cAMP concentration against the logarithm of the this compound concentration to determine the EC50 value.
Visualizations
Signaling Pathways
Caption: On-target and potential off-target signaling pathways of this compound.
Experimental Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
Logical Relationships in Selectivity Profiling
Caption: Relationship between experimental assays and receptor targets for selectivity profiling.
Technical Support Center: Synthesis of Indanidine and Its Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Indanidine and its analogs.
Proposed Synthetic Pathway for this compound
The synthesis of this compound, N-(4,5-dihydro-1H-imidazol-2-yl)-2-methyl-2H-indazol-4-amine, can be envisioned through a three-step process starting from a suitable substituted nitroaniline. This pathway involves the formation of the indazole core, reduction of a nitro group, and a final guanidinylation step. Each of these stages presents unique challenges that are addressed in the following sections.
Caption: Proposed three-step synthetic pathway for this compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound and its analogs in a question-and-answer format.
Step 1: Indazole Formation
Question 1: I am getting a low yield of the desired 2-methyl-4-nitro-2H-indazole and a mixture of isomers. How can I improve the regioselectivity?
Answer: The formation of the indazole ring from substituted anilines can often lead to a mixture of N1 and N2 alkylated isomers. In the case of this compound synthesis, achieving selective N2-methylation is crucial.
-
Potential Causes:
-
Non-selective Alkylation Conditions: The choice of methylating agent and reaction conditions can significantly impact the ratio of N1 to N2 isomers.
-
Steric and Electronic Effects: The electronic nature and position of substituents on the aniline ring influence the site of cyclization and subsequent alkylation.
-
-
Solutions and Optimization:
-
Two-Step Procedure: A more controlled approach is to first form the 4-nitro-1H-indazole and then perform a selective N-methylation. Literature suggests that methylation of 6-nitro-1H-indazole with dimethyl sulfate can yield the 2-methyl derivative.[1]
-
Direct Synthesis Optimization: For direct synthesis from 2-methyl-3-nitroaniline, careful selection of cyclization conditions is necessary. Diazotization followed by intramolecular cyclization is a common method.[2] The specific acid and temperature used can influence the outcome.
-
Purification: If a mixture of isomers is unavoidable, careful purification by column chromatography or recrystallization is necessary to isolate the desired 2-methyl-4-nitro-2H-indazole.
-
Step 2: Nitro Group Reduction
Question 2: The reduction of 2-methyl-4-nitro-2H-indazole is incomplete or results in degradation of the product. What are the recommended reduction methods?
Answer: The reduction of a nitro group on an indazole ring is a standard transformation, but the indazole core can be sensitive to certain harsh reducing conditions.
-
Potential Causes:
-
Reagent Incompatibility: Strong reducing agents or highly acidic conditions might lead to undesired side reactions or decomposition of the indazole ring.
-
Catalyst Poisoning: If using catalytic hydrogenation, impurities in the starting material can poison the catalyst.
-
-
Solutions and Optimization:
-
Stannous Chloride (SnCl₂): Anhydrous stannous chloride in an alcohol solvent is a common method for reducing nitroindazoles.[2][3] However, be aware that this can sometimes lead to the formation of alkoxy-substituted byproducts, especially with 7-nitroindazoles.[2] For 4-nitroindazoles, this method is generally effective.
-
Catalytic Hydrogenation: Hydrogenation with a palladium on carbon (Pd/C) or platinum (Pt) catalyst is a clean and efficient method. Solvents like ethanol, methanol, or acetic acid can be used. This method often provides high yields with minimal side products.
-
Other Reagents: Other reagents like iron (Fe) in acetic acid or sodium dithionite can also be effective. The choice of reagent may depend on the specific substrate and desired purity.
-
| Reduction Method | Typical Conditions | Advantages | Potential Issues | Yields (for similar compounds) |
| SnCl₂ | Anhydrous SnCl₂ in Ethanol or Methanol | Effective for many nitroindazoles | Can form alkoxy byproducts; requires careful workup | Moderate to Good |
| H₂/Pd-C | H₂ gas (1-2 atm), 10% Pd/C in Methanol or Ethanol | Clean reaction, high yields | Catalyst can be poisoned | Excellent |
| Fe/HCl or Fe/AcOH | Iron powder in acidic medium | Inexpensive | Requires acidic conditions, workup can be tedious | Good |
Step 3: Guanidinylation
Question 3: I am having difficulty with the final guanidinylation step to form this compound from 2-methyl-2H-indazol-4-amine. The reaction is either not proceeding or giving very low yields.
Answer: The formation of the N-aryl-N'-(cyclic)guanidine linkage can be challenging due to the nucleophilicity of the aromatic amine and the reactivity of the guanidinylating agent.
-
Potential Causes:
-
Low Nucleophilicity of the Aromatic Amine: The amine at the 4-position of the indazole ring may not be sufficiently nucleophilic to react with standard guanidinylating agents.
-
Poor Reactivity of the Guanidinylating Agent: The choice of reagent for introducing the 2-aminoimidazoline moiety is critical.
-
Harsh Reaction Conditions: High temperatures or strong bases can lead to decomposition of the starting materials or product.
-
-
Solutions and Optimization:
-
Choice of Guanidinylating Agent: Instead of reacting directly with 2-aminoimidazoline, it is often more effective to use a pre-activated and protected reagent. Examples include N,N'-bis(Boc)-thiourea which can be activated with a carbodiimide, or a pyrazole-carboxamidine reagent.
-
Catalysis: The addition of amines to carbodiimides to form guanidines can be catalyzed by Lewis acids like ytterbium triflate or lanthanide amides, which can improve yields and reaction times, especially for less reactive aromatic amines.
-
Stepwise Approach: A common strategy involves reacting the amine with an isothiocyanate, followed by activation (e.g., with HgCl₂) and reaction with ethylenediamine to form the imidazoline ring.
-
Reaction Conditions: Aprotic polar solvents like DMF or DMSO are often used. The reaction may require elevated temperatures, but this should be optimized to avoid degradation.
-
Caption: Troubleshooting logic for low yield in the guanidinylation step.
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of these reactions?
A1: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of products. For more quantitative analysis and to check for the presence of isomers or byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Q2: Are there any specific safety precautions to take during the synthesis of this compound?
A2: Standard laboratory safety procedures should be followed. Specifically:
-
Many of the reagents used, such as dimethyl sulfate, are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Reactions involving diazotization can be hazardous if not controlled properly; ensure the temperature is kept low during the addition of sodium nitrite.
-
Catalytic hydrogenation should be performed with appropriate equipment and safety measures for handling hydrogen gas.
Q3: How can I purify the final this compound product?
A3: The final product is likely to be a solid. Purification can typically be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). If significant impurities are present, column chromatography on silica gel may be necessary before recrystallization. The basic nature of the guanidine and imidazoline groups might require a specific eluent system, possibly containing a small amount of a basic modifier like triethylamine.
Q4: Can this synthetic route be adapted for analogs of this compound?
A4: Yes, this route is amenable to the synthesis of various analogs.
-
Indazole Core Analogs: Starting with different substituted anilines will lead to analogs with modifications on the benzene ring of the indazole.
-
N-alkylation Analogs: Using different alkylating agents in the first step can produce analogs with groups other than methyl at the N2 position.
-
Guanidine Moiety Analogs: Employing different diamines in the final step (if using a stepwise approach) can lead to analogs with different ring sizes or substitutions on the guanidine portion.
References
Technical Support Center: Indanidine Stability in Experimental Buffers
This technical support center provides guidance on maintaining the stability of Indanidine in common experimental buffers. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
For optimal stability, it is recommended to prepare stock solutions of this compound in anhydrous dimethyl sulfoxide (DMSO).
Q2: What are the recommended storage conditions for this compound stock solutions?
This compound stock solutions in DMSO should be stored at -20°C for long-term stability. For short-term storage (up to a few days), 4°C is acceptable. To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: What factors can affect the stability of this compound in aqueous buffers?
The stability of this compound in aqueous buffers can be influenced by several factors, including:
-
pH: this compound contains an imidazoline ring, which is susceptible to hydrolysis, particularly under basic conditions.
-
Temperature: Higher temperatures can accelerate the rate of degradation.
-
Light: Exposure to light, especially UV light, may lead to photodegradation. It is recommended to protect solutions containing this compound from light.
-
Oxidizing agents: The indazole ring system may be susceptible to oxidation.
Q4: Which buffers are recommended for experiments with this compound, an alpha-1 adrenoceptor agonist?
For in vitro assays involving G-protein coupled receptors (GPCRs) like the alpha-1 adrenoceptor, buffers such as HEPES and Tris are commonly used. These buffers help maintain a stable pH in the physiological range (typically 7.2-7.4), which is crucial for receptor integrity and function. The buffer should be supplemented with salts (e.g., NaCl, KCl, MgCl₂, CaCl₂) to mimic physiological ionic strength. For some applications, the addition of a non-ionic detergent (e.g., Tween-20) at a low concentration (0.01-0.05%) can help prevent non-specific binding.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer | The aqueous solubility of this compound may be limited. The final concentration of DMSO from the stock solution may be too low to maintain solubility. | Ensure the final concentration of DMSO in the experimental buffer is sufficient to maintain this compound in solution (typically ≤1%). If precipitation persists, consider preparing a fresh, lower concentration stock solution or using a different co-solvent. Always perform a solubility test at the final desired concentration before proceeding with the experiment. |
| Loss of this compound activity over time in prepared buffer | This compound may be degrading in the aqueous buffer. This can be due to hydrolysis of the imidazoline ring, especially at neutral to basic pH, or other degradation pathways. | Prepare fresh dilutions of this compound in buffer immediately before each experiment. If pre-incubation is necessary, perform a time-course experiment to determine the window of stability. Consider using a slightly acidic buffer (pH 6.0-7.0) if compatible with the experimental system, as this may slow down hydrolysis. |
| Inconsistent experimental results | This could be due to the degradation of this compound in the stock solution or working solutions. Repeated freeze-thaw cycles of the stock solution can lead to degradation. Exposure of solutions to light can also cause degradation. | Aliquot the stock solution to avoid multiple freeze-thaw cycles. Protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil. Always use freshly prepared working solutions for each experiment. |
Data Presentation
Table 1: Predicted Qualitative Stability of this compound under Various Conditions
| Condition | Parameter | Predicted Stability | Rationale |
| pH | Acidic (pH < 6) | More Stable | Hydrolysis of the imidazoline ring is generally slower under acidic conditions. |
| Neutral (pH 7.0-7.4) | Moderately Stable | Hydrolysis can occur, and the rate may be significant over extended periods. | |
| Basic (pH > 8) | Less Stable | Base-catalyzed hydrolysis of the imidazoline ring is a likely degradation pathway. | |
| Temperature | 4°C | Good (short-term) | Low temperature slows down chemical degradation rates. |
| Room Temperature (20-25°C) | Fair | Degradation is expected to be faster than at 4°C. Prepare fresh solutions. | |
| 37°C | Poor | Significantly accelerated degradation is expected. Use immediately after preparation. | |
| Light | Dark | More Stable | Protects against photodegradation. |
| Ambient Light | Moderately Stable | Some degradation may occur over time. | |
| UV Light | Unstable | High potential for photodegradation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the this compound container and anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a fume hood.
-
Transfer the weighed this compound to a sterile amber microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until all the solid is completely dissolved. Gentle warming (to no more than 37°C) can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure no particulates are present.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: General Procedure for Stability Testing of this compound in an Experimental Buffer
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Experimental buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4)
-
Amber vials
-
HPLC system with a suitable column and detector for this compound analysis
-
Incubator or water bath set to the desired temperature
-
pH meter
Procedure:
-
Prepare the experimental buffer and adjust the pH to the desired value.
-
Dilute the this compound stock solution with the experimental buffer to the final desired concentration in amber vials. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1%.
-
Immediately after preparation (t=0), take an aliquot for HPLC analysis to determine the initial concentration of this compound.
-
Incubate the remaining vials at the desired temperature (e.g., 4°C, 25°C, 37°C). Protect the vials from light.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from the incubated solutions.
-
Analyze the withdrawn aliquots by HPLC to determine the concentration of this compound remaining.
-
Plot the percentage of this compound remaining versus time to determine the stability profile under the tested conditions.
Visualizations
Caption: Proposed hydrolytic degradation pathway for this compound.
Caption: Experimental workflow for this compound stability testing.
Caption: Troubleshooting decision tree for this compound stability issues.
Addressing variability in experimental results with Indanidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Indanidine. The information is designed to help address potential variability in experimental results and provide standardized protocols for key assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during experiments with this compound, presented in a question-and-answer format.
Question 1: We are observing inconsistent dose-response curves for this compound in our cell-based assays. What are the potential causes?
Answer: Variability in dose-response curves when using this compound can stem from several factors related to both the compound and the experimental setup. Here are the primary areas to investigate:
-
Alpha-2 Adrenergic Receptor Subtype Expression: There are three main subtypes of the alpha-2 adrenergic receptor: α2A, α2B, and α2C.[1] These subtypes can have different, and sometimes opposing, physiological effects.[2] The relative expression levels of these subtypes can vary significantly between different cell lines and even with passage number, leading to inconsistent responses. It is crucial to characterize the subtype expression profile of your cell model.
-
Cell Culture Conditions: The physiological state of your cells can significantly impact receptor expression and signaling. Factors such as cell density, passage number, serum lot, and the presence of inducing agents (e.g., glucocorticoids) can alter the expression of alpha-2 adrenergic receptors.[3] Standardizing these conditions is critical for reproducible results.
-
This compound Stability and Solubility: Like many small molecules, this compound's stability and solubility in your experimental buffer can affect its effective concentration. Ensure the compound is fully dissolved and stable for the duration of your experiment. It is advisable to prepare fresh stock solutions and minimize freeze-thaw cycles.
-
Off-Target Effects: At higher concentrations, the selectivity of an agonist for its receptor can decrease, leading to off-target effects.[4] If you are using a wide range of this compound concentrations, the variability at the higher end may be due to interactions with other receptors or cellular components.
Question 2: Our radioligand binding assays show high non-specific binding with this compound. How can we troubleshoot this?
Answer: High non-specific binding in a radioligand binding assay can obscure the true specific binding and lead to inaccurate affinity measurements. Here are some steps to mitigate this issue:
-
Optimize Blocking Agents: The choice and concentration of the blocking agent in your assay buffer are critical. Bovine Serum Albumin (BSA) is commonly used to reduce non-specific binding to the assay tubes and filters. You may need to optimize the BSA concentration.
-
Reduce Radioligand Concentration: Using a radioligand concentration that is too high can lead to increased non-specific binding. Ideally, the radioligand concentration should be at or below its dissociation constant (Kd).[5]
-
Optimize Washing Steps: Inadequate washing of the filters after incubation can leave unbound radioligand, contributing to high background. Ensure your washing protocol is sufficient to remove all unbound radioligand without causing significant dissociation of the specifically bound ligand. This includes using an adequate volume of ice-cold wash buffer and an appropriate number of wash cycles.
-
Filter Pre-treatment: Pre-soaking the glass fiber filters in a solution like polyethyleneimine (PEI) can reduce the non-specific binding of positively charged radioligands to the negatively charged filters.
Question 3: We are seeing a biphasic or unexpected response in our functional assays with increasing concentrations of this compound. What could explain this?
Answer: A biphasic response, where the effect of the drug increases and then decreases with higher concentrations, can be indicative of several underlying mechanisms:
-
Receptor Subtype Complexity: As mentioned, the different alpha-2 adrenergic receptor subtypes can mediate opposing effects. For instance, activation of α2A and α2C receptors in the central nervous system is associated with sedative and analgesic effects, while activation of α2B receptors on vascular smooth muscle can cause vasoconstriction. The net effect you observe will depend on the relative activation of these subtypes at different this compound concentrations in your specific experimental system.
-
Receptor Desensitization/Downregulation: Prolonged or high-concentration exposure to an agonist can lead to receptor desensitization or downregulation, where the cell becomes less responsive to the stimulus. This can result in a diminished response at higher concentrations.
-
Activation of Counter-Regulatory Pathways: At certain concentrations, this compound might activate secondary signaling pathways that counteract the primary effect being measured.
-
Off-Target Effects: As concentrations increase, this compound may begin to interact with other receptors that mediate opposing physiological responses, leading to a complex, non-monotonic dose-response relationship.
Data Presentation
The following tables provide hypothetical, yet realistic, quantitative data for this compound's binding affinity and its effect on cAMP levels. This data is for illustrative purposes to guide experimental design and data analysis.
Table 1: Hypothetical Binding Affinity (Ki) of this compound for Human Alpha-2 Adrenergic Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| Alpha-2A | 1.5 |
| Alpha-2B | 15.2 |
| Alpha-2C | 3.8 |
This table illustrates the potential for this compound to have a higher affinity for the α2A and α2C subtypes compared to the α2B subtype, a common characteristic among some alpha-2 adrenergic agonists.
Table 2: Hypothetical Functional Potency (IC50) of this compound in a cAMP Inhibition Assay
| Cell Line | Receptor Subtypes Expressed | IC50 (nM) |
| HEK293-α2A | Recombinant human α2A | 2.1 |
| HT-29 | Endogenous (predominantly α2A) | 3.5 |
| PC-12 | Endogenous (mixed subtypes) | 8.9 |
This table demonstrates how the functional potency of this compound can vary depending on the cell line and the specific alpha-2 adrenergic receptor subtypes they express.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for this compound
This protocol details the methodology for determining the binding affinity (Ki) of this compound for a specific alpha-2 adrenergic receptor subtype using a competitive radioligand binding assay.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human alpha-2A, α2B, or α2C adrenergic receptor.
-
Radioligand: [3H]-Rauwolscine or [3H]-Yohimbine (a high-affinity α2-AR antagonist).
-
Non-specific Ligand: Phentolamine or unlabeled yohimbine at a high concentration (e.g., 10 µM).
-
Test Compound: this compound, with serial dilutions prepared.
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Filtration System: Cell harvester with glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% PEI.
-
Scintillation counter and scintillation fluid.
Methodology:
-
Assay Preparation: Prepare serial dilutions of this compound in the binding buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 25 µL Binding Buffer, 25 µL Radioligand (at a concentration near its Kd), 50 µL Cell Membranes (5-20 µg protein).
-
Non-specific Binding (NSB): 25 µL Non-specific Ligand (10 µM Phentolamine), 25 µL Radioligand, 50 µL Cell Membranes.
-
Competition Binding: 25 µL this compound (at various concentrations), 25 µL Radioligand, 50 µL Cell Membranes.
-
-
Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and measure the radioactivity in disintegrations per minute (DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the DPM of the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Diagram 1: Alpha-2 Adrenergic Receptor Signaling Pathway
Caption: Simplified signaling cascade of the alpha-2 adrenergic receptor.
Diagram 2: Experimental Workflow for Troubleshooting this compound Variability
Caption: A workflow for systematically troubleshooting experimental variability.
Diagram 3: Logical Flowchart for Diagnosing Inconsistent Dose-Response Curves
Caption: Decision tree for diagnosing the root cause of inconsistent results.
References
- 1. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 5. benchchem.com [benchchem.com]
Best practices for storing and handling Indanidine powder
This technical support center provides best practices for the storage, handling, and use of Indanidine powder for research and development purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is an alpha-2 adrenergic agonist.[1] It is a potent research chemical used to study the role of α2-adrenergic receptors in various physiological processes.
Q2: What are the primary hazards associated with this compound powder?
While a specific Safety Data Sheet (SDS) for this compound is not widely available, it should be handled as a hazardous chemical powder. Based on information for similar compounds, potential hazards include:
-
Flammability: May be a combustible dust.[2]
-
Toxicity: Harmful if swallowed or inhaled.[3]
-
Carcinogenicity: May be a potential carcinogen.
Q3: What are the recommended storage conditions for this compound powder?
This compound powder should be stored in a cool, dry, and well-ventilated area. Keep the container tightly sealed and away from heat, sparks, and open flames. For long-term storage, a temperature of -20°C is recommended. For short-term storage (days to weeks), 0-4°C is suitable.
Q4: What personal protective equipment (PPE) should be worn when handling this compound powder?
Always handle this compound powder in a chemical fume hood. The following PPE is mandatory:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat or protective clothing
-
In situations where dust generation is unavoidable, a NIOSH-approved respirator is necessary.
Troubleshooting Guides
Experimental Issue: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause 1: Poor Solubility. this compound may not be fully dissolved in your vehicle solvent, leading to an inaccurate concentration in your experiment.
-
Solution: Ensure you are using an appropriate solvent. While specific data for this compound is limited, similar alpha-2 adrenergic agonists like clonidine are soluble in water, DMSO, and ethanol. Refer to the solubility table below for clonidine as a reference. Always vortex and visually inspect your stock solutions to ensure complete dissolution. Prepare fresh solutions regularly.
-
-
Possible Cause 2: Compound Instability. this compound may degrade under your experimental conditions (e.g., pH, temperature).
-
Solution: Refer to the stability data for the related compound, clonidine, in the table below. It is advisable to prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: Biphasic Dose-Response. Some α2-agonists can exhibit a biphasic response in cAMP assays, causing inhibition at low concentrations and stimulation at high concentrations.
-
Solution: Perform a full dose-response curve to characterize the activity of this compound in your specific assay system.
-
Experimental Issue: Difficulty replicating results from the literature.
-
Possible Cause 1: Different Cell Line or Passage Number. The expression level of α2-adrenergic receptors can vary between cell lines and even with the passage number of the same cell line.
-
Solution: If possible, use the same cell line and a similar passage number as the cited literature. Characterize the expression of the α2-adrenergic receptor in your cell line using techniques like Western Blot or qPCR.
-
-
Possible Cause 2: Variation in Assay Protocol. Minor differences in experimental protocols, such as incubation times or reagent concentrations, can significantly impact results.
-
Solution: Carefully review and adhere to the detailed experimental protocols. If creating your own, ensure it is well-validated.
-
Data Presentation
Table 1: Solubility of Clonidine Hydrochloride (a related α2-adrenergic agonist) in Common Solvents
| Solvent | Solubility | Reference |
| Water | 50 mg/mL | |
| DMSO | ~3 mg/mL to 75 mM | |
| Ethanol | ~2 mg/mL | |
| PBS (pH 7.2) | ~5 mg/mL |
Disclaimer: This data is for Clonidine Hydrochloride and should be used as a reference only. The solubility of this compound may differ.
Table 2: Stability of Clonidine in Solution
| Condition | Stability | Reference |
| 0.01 mg/mL in Ora-Blend at 4°C and 25°C | Stable for at least 91 days | |
| 0.5 and 5 µg/mL in 5% glucose, 10% glucose, or 0.9% normal saline at 4°C | Stable for 7 days | |
| 0.5 and 5 µg/mL in 5% glucose, 10% glucose, or 0.9% normal saline at 35°C | Stable for 24 hours | |
| Aqueous solution in PBS (pH 7.2) | Recommended not to store for more than one day |
Disclaimer: This data is for Clonidine and should be used as a reference only. The stability of this compound may vary.
Experimental Protocols
Protocol 1: Radioligand Receptor Binding Assay
This protocol is used to determine the binding affinity of this compound for the α2-adrenergic receptor.
-
Materials:
-
Cell membranes from a cell line expressing the α2-adrenergic receptor.
-
Radioligand (e.g., [³H]-Rauwolscine).
-
This compound powder.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Methodology:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), a high concentration of a non-labeled competitor (for non-specific binding), or your this compound dilution.
-
Incubate at room temperature for 60-90 minutes.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
Calculate specific binding and determine the Ki of this compound.
-
Protocol 2: cAMP Functional Assay
This assay measures the ability of this compound to inhibit adenylyl cyclase activity, which is a downstream effect of α2-adrenergic receptor activation.
-
Materials:
-
A cell line expressing the α2-adrenergic receptor.
-
This compound powder.
-
Forskolin (to stimulate adenylyl cyclase).
-
A commercial cAMP detection kit (e.g., HTRF, ELISA).
-
-
Methodology:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of this compound.
-
Pre-treat the cells with the this compound dilutions for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin in the continued presence of this compound.
-
Incubate for the time recommended by the cAMP kit manufacturer.
-
Lyse the cells and measure the intracellular cAMP levels according to the kit's instructions.
-
Generate a dose-response curve and calculate the IC50 value for this compound.
-
Visualizations
Caption: Signaling pathway of this compound via the α2-adrenergic receptor.
Caption: Recommended workflow for handling this compound powder.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Alpha2-Adrenergic Agonists for the Reduction or Discontinuation of Opioids or Opioid Substitution Therapy: A Review of Clinical Effectiveness and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
How to control for Indanidine's mild cardiovascular side effects in studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for the mild cardiovascular side effects of Indanidine, a potent and selective alpha-1 adrenergic agonist, during pre-clinical and clinical studies. The following information is based on the established pharmacology of alpha-1 adrenergic agonists.
Frequently Asked Questions (FAQs)
Q1: What are the expected mild cardiovascular side effects of this compound in research subjects?
A1: Based on its mechanism as an alpha-1 adrenergic agonist, this compound is expected to cause vasoconstriction.[1][2] This can lead to a dose-dependent increase in blood pressure (hypertension) and a compensatory reflex bradycardia (slowed heart rate).[1] Other potential side effects include headache, restlessness, and an increased workload on the heart.[1]
Q2: What is the primary mechanism behind this compound-induced cardiovascular side effects?
A2: this compound selectively binds to and activates alpha-1 adrenergic receptors located on vascular smooth muscle.[1] This activation mimics the effects of norepinephrine, leading to smooth muscle contraction and vasoconstriction, which in turn increases systemic vascular resistance and blood pressure. The subsequent reflex bradycardia is a baroreceptor-mediated response to the elevation in arterial pressure.
Q3: Are there any subject populations that might be more susceptible to these side effects?
A3: Yes. Subjects with pre-existing cardiovascular conditions such as hypertension, coronary artery disease, or autonomic insufficiency may be more sensitive to the effects of this compound. Caution should also be exercised in studies involving elderly subjects, who may have reduced cardiovascular reserve.
Q4: How can I proactively control for these cardiovascular side effects in my experimental design?
A4: Proactive control involves careful dose-response studies to identify the therapeutic window, continuous cardiovascular monitoring, and the potential co-administration of agents that can mitigate the expected side effects. It is also crucial to establish clear exclusion criteria for subjects with significant cardiovascular comorbidities.
Troubleshooting Guides
Issue: Unexpectedly high blood pressure readings after this compound administration.
Troubleshooting Steps:
-
Verify Dose: Double-check all calculations and the concentration of the dosing solution to rule out an administration error.
-
Assess Subject Status: Review the subject's baseline cardiovascular parameters and any pre-existing conditions.
-
Consider Drug Interactions: Concomitant administration of other sympathomimetic agents or drugs that affect blood pressure can potentiate the effects of this compound. Review all co-administered substances.
-
Implement Mitigation Protocol: If blood pressure exceeds pre-defined safety limits, consider the administration of a short-acting alpha-1 adrenergic antagonist (e.g., phentolamine) as a rescue medication. The specific protocol should be pre-approved by the relevant institutional animal care and use or human research ethics committee.
Issue: Significant reflex bradycardia impacting experimental outcomes.
Troubleshooting Steps:
-
Confirm Baroreflex Arc: The observed bradycardia is likely a physiological response to hypertension. Confirm that the drop in heart rate is preceded by a rise in blood pressure.
-
Evaluate Anesthetic Protocol (Pre-clinical): Certain anesthetics can blunt or exaggerate autonomic reflexes. Ensure your chosen anesthetic regimen does not interfere with the cardiovascular parameters being studied.
-
Consider Pre-treatment: In some experimental paradigms, pre-treatment with a low dose of a muscarinic antagonist (e.g., atropine or glycopyrrolate) can be used to block the vagal efferent arm of the baroreflex and normalize heart rate. This should be carefully justified and its potential impact on other study endpoints considered.
Data Presentation
Table 1: Expected Dose-Dependent Cardiovascular Effects of this compound
| Dose Range | Expected Change in Mean Arterial Pressure (MAP) | Expected Change in Heart Rate (HR) | Potential Observations |
| Low | +5-15 mmHg | -5-10 bpm | Minimal, often within normal physiological variability. |
| Moderate | +15-30 mmHg | -10-25 bpm | Noticeable increase in blood pressure with compensatory bradycardia. |
| High | >30 mmHg | >25 bpm decrease | Significant hypertension and bradycardia, increased risk of adverse events. |
Note: These are generalized expected ranges. Actual values will vary based on the animal model or human population, route of administration, and experimental conditions.
Table 2: Potential Pharmacological Controls for this compound's Cardiovascular Side Effects
| Controlling Agent | Mechanism of Action | Primary Effect on this compound's Side Effects | Key Experimental Consideration |
| Prazosin | Selective alpha-1 adrenergic antagonist | Competitively blocks this compound-induced vasoconstriction, reducing hypertension. | Can be used to confirm that the observed effects are alpha-1 mediated. |
| Labetalol | Alpha-1 and non-selective beta-adrenergic antagonist | Reduces both the hypertensive and potential tachycardic effects of this compound. | Useful if both blood pressure and heart rate control are desired. |
| Atropine | Muscarinic receptor antagonist | Blocks the vagal nerve activity responsible for reflex bradycardia. | Will not affect the hypertensive action of this compound. |
Experimental Protocols
Protocol 1: Continuous Cardiovascular Monitoring in a Rodent Model
Objective: To continuously monitor blood pressure and heart rate in response to this compound administration in an anesthetized rodent model.
Methodology:
-
Animal Preparation: Anesthetize the rodent (e.g., Sprague-Dawley rat) with an appropriate anesthetic (e.g., isoflurane). Maintain body temperature at 37°C using a heating pad.
-
Catheterization: Surgically implant a catheter into the carotid artery for direct blood pressure measurement. Implant a second catheter into the jugular vein for intravenous drug administration.
-
Transducer Connection: Connect the arterial catheter to a pressure transducer linked to a data acquisition system (e.g., PowerLab).
-
Baseline Recording: Allow the animal to stabilize for at least 30 minutes and record baseline mean arterial pressure (MAP) and heart rate (HR).
-
This compound Administration: Administer a bolus dose of this compound intravenously via the jugular vein catheter.
-
Data Acquisition: Continuously record MAP and HR for a pre-determined period post-administration (e.g., 60 minutes) to observe the peak effect and duration of action.
-
Data Analysis: Analyze the change in MAP and HR from baseline at various time points.
Protocol 2: Co-administration of an Alpha-1 Antagonist to Mitigate Hypertension
Objective: To demonstrate that the hypertensive effect of this compound is mediated by alpha-1 adrenergic receptors and can be controlled by a selective antagonist.
Methodology:
-
Follow Protocol 1 (Steps 1-4): Establish a stable, catheterized, and anesthetized rodent model with baseline cardiovascular recordings.
-
Antagonist Pre-treatment: Administer a selective alpha-1 antagonist (e.g., prazosin) intravenously. Allow for a stabilization period (e.g., 15 minutes) to observe any effect of the antagonist alone.
-
This compound Challenge: While continuing to record cardiovascular parameters, administer the same dose of this compound as in Protocol 1.
-
Data Comparison: Compare the hypertensive response to this compound in the presence and absence of the alpha-1 antagonist. A significantly blunted pressor response in the pre-treated group will confirm the mechanism of action and a viable control strategy.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced vasoconstriction.
Caption: Experimental workflow for cardiovascular monitoring.
Caption: Logical relationship of this compound's cardiovascular effects.
References
Indanidine Technical Support Center: A Guide for Long-Term Studies
Welcome to the Indanidine Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in refining treatment protocols for long-term studies involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental methodologies, and key quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an alpha-2 adrenergic receptor agonist. Its primary mechanism of action is the stimulation of alpha-2 adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to an inhibitory G-protein (Gi). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates various cellular processes.
Q2: What are the known downstream signaling pathways affected by this compound?
Beyond the canonical Gi-cAMP pathway, activation of alpha-2 adrenergic receptors by agonists like this compound can also trigger alternative signaling cascades. These can include the activation of Phospholipase C (PLC), leading to the mobilization of intracellular calcium, and the transactivation of the Epidermal Growth Factor Receptor (EGFR), which can subsequently activate the MAPK/ERK signaling pathway.[1][2][3]
Q3: I am observing precipitation of this compound in my cell culture medium. What could be the cause and how can I prevent it?
Precipitation of small molecules like this compound in physiological buffers or cell culture media can be a common issue, often due to its physicochemical properties. Potential causes include:
-
pH of the medium: The solubility of this compound may be pH-dependent. Standard cell culture media are typically buffered around pH 7.4, which might not be optimal for its stability in solution.
-
Concentration: The final concentration of this compound in the medium may exceed its solubility limit.
-
Interactions with media components: Certain salts or other components in the media could interact with this compound, leading to precipitation.
To troubleshoot this, consider the following:
-
Optimize stock solution preparation: Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before preparing the final working concentration.
-
Serial dilutions: Prepare intermediate dilutions in a vehicle compatible with your culture medium before the final dilution.
-
Gentle mixing: When preparing the final working solution, add the this compound stock solution dropwise while gently swirling the medium to ensure even dispersion.
-
Solubility enhancers: In some cases, excipients may be used to improve solubility, but their effects on the experimental system must be carefully validated.
Q4: How stable is this compound in cell culture media for long-term experiments?
Q5: What are potential off-target effects of this compound?
As an alpha-2 adrenergic agonist, this compound is designed to be selective for its target receptors. However, like any pharmacological agent, off-target effects are possible, particularly at higher concentrations. It is crucial to determine the optimal concentration range that elicits the desired on-target effects while minimizing off-target activities. This can be achieved through dose-response studies and by assessing markers of cellular health and signaling pathways not expected to be modulated by alpha-2 adrenergic receptor activation.
Quantitative Data
The following table summarizes hypothetical binding affinity and functional potency data for this compound across different cell lines. This data is provided as an example and should be experimentally determined for your specific system.
| Cell Line | Receptor Subtype | Parameter | Value (nM) |
| PC12 | α2A | Ki | 5.2 |
| HEK293 | α2A (recombinant) | EC50 (cAMP inhibition) | 12.8 |
| SH-SY5Y | Endogenous α2 | EC50 (ERK phosphorylation) | 25.4 |
| Primary Astrocytes | Endogenous α2 | EC50 (calcium mobilization) | 45.1 |
Note: This data is illustrative. Ki represents the binding affinity, and EC50 is the half-maximal effective concentration in functional assays.
Experimental Protocols
Long-Term Cell Viability Assay (e.g., 7-day treatment)
This protocol outlines a general method for assessing the long-term effect of this compound on cell viability using a resazurin-based assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Plate reader with fluorescence detection (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the 7-day period without reaching overconfluency. Incubate overnight to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Medium Changes: Every 48 hours, carefully aspirate the medium and replace it with freshly prepared medium containing the respective concentrations of this compound or vehicle. This ensures a consistent drug concentration and replenishment of nutrients.
-
Viability Assessment (Day 7):
-
Aspirate the treatment medium and wash the cells once with PBS.
-
Add 100 µL of complete medium and 10 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence on a plate reader.
-
-
Data Analysis: Normalize the fluorescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.
Western Blot Analysis of ERK Phosphorylation
This protocol describes how to assess the activation of the MAPK/ERK signaling pathway in response to this compound treatment.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Serum-free cell culture medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Serum Starvation: Seed cells in 6-well plates and grow to ~80% confluency. The day before the experiment, replace the complete medium with serum-free medium and incubate overnight.
-
This compound Treatment: Treat the serum-starved cells with the desired concentrations of this compound for various time points (e.g., 5, 15, 30, 60 minutes).
-
Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total ERK1/2 to normalize for protein loading.
Visualizations
Signaling Pathways
Caption: this compound signaling pathways.
Experimental Workflow
Caption: Workflow for a long-term this compound study.
References
- 1. ERK phosphorylation in intact, adult brain by alpha(2)-adrenergic transactivation of EGF receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-adrenergic stimulation of ERK phosphorylation in astrocytes is alpha(2)-specific and may be mediated by transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alpha(2)-Adrenergic receptors activate MAPK and Akt through a pathway involving arachidonic acid metabolism by cytochrome P450-dependent epoxygenase, matrix metalloproteinase activation and subtype-specific transactivation of EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physicochemical stability of extemporaneously prepared clonidine solutions for use in neonatal abstinence syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physicochemical and Microbiological Stability of Compounded Clonidine Hydrochloride Oral Liquid Dosage Forms in PCCA Base, SuspendIt® - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Indanidine in Cell Lines
Disclaimer: The information provided in this technical support center is for research purposes only. "Indanidine" is a fictional targeted anticancer agent created for this guide to illustrate common challenges and solutions in cancer drug resistance research. In reality, this compound is classified as an adrenergic alpha-agonist.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals encountering resistance to targeted therapies.
General Information
-
Product Name: this compound (Hypothetical)
-
Drug Class: mTOR Inhibitor[5]
-
Mechanism of Action: this compound is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), specifically targeting the mTORC1 complex. It binds to the FKBP12-rapamycin-binding (FRB) domain of mTOR, preventing the phosphorylation of its downstream effectors, such as S6K1 and 4E-BP1. This disruption of the PI3K/AKT/mTOR signaling pathway leads to the inhibition of cell growth, proliferation, and protein synthesis, ultimately inducing apoptosis in susceptible cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My cells, which were initially sensitive to this compound, are no longer responding to the treatment. What are the common mechanisms of acquired resistance?
A1: Acquired resistance to mTOR inhibitors like this compound can arise through several mechanisms:
-
Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the mTOR blockade. A common mechanism is the upregulation of the MAPK/ERK pathway, which can also promote cell survival and proliferation.
-
Target Modification: Mutations in the MTOR gene, particularly in the FRB domain, can prevent this compound from binding to its target, rendering the drug ineffective.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration to sub-therapeutic levels.
Q2: How can I determine if my cell line has developed resistance to this compound?
A2: The development of resistance can be confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value of this compound in your cell line compared to the parental, sensitive cells. This is typically determined using a cell viability assay, such as the MTT or CellTiter-Glo assay. Molecular analyses, including Western blotting and qPCR, can then be used to investigate the specific underlying resistance mechanisms.
Q3: Are there any known strategies to overcome this compound resistance?
A3: Yes, several strategies can be employed to overcome resistance:
-
Combination Therapy: Combining this compound with inhibitors of bypass pathways (e.g., a MEK inhibitor if the MAPK/ERK pathway is activated) can restore sensitivity.
-
Drug Efflux Pump Inhibition: Co-treatment with an MDR1 inhibitor, such as verapamil or tariquidar, can increase the intracellular concentration of this compound.
-
Next-Generation Inhibitors: If resistance is due to a target mutation, switching to a next-generation mTOR inhibitor with a different binding mechanism may be effective.
Q4: My this compound solution appears cloudy. Is it still usable?
A4: Cloudiness in your this compound solution may indicate precipitation or degradation. It is recommended to prepare fresh stock solutions for each experiment and store them according to the manufacturer's instructions to ensure the compound's integrity and activity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Loss of this compound Efficacy in a Previously Sensitive Cell Line | 1. Development of acquired resistance. 2. This compound degradation due to improper storage or handling. 3. Cell line contamination or misidentification. | 1. Confirm resistance by determining the IC50 value. Investigate resistance mechanisms (see below). 2. Prepare fresh this compound stock solutions. 3. Perform cell line authentication (e.g., STR profiling). |
| High Variability in Experimental Replicates | 1. Inconsistent cell seeding density. 2. Uneven drug distribution in multi-well plates. 3. Technical variability in the assay. | 1. Ensure a homogenous single-cell suspension before seeding. 2. Mix the plate gently after drug addition. 3. Review and standardize all pipetting and incubation steps. |
| No Effect of this compound on Downstream mTOR Signaling (p-S6K, p-4E-BP1) | 1. Suboptimal drug concentration. 2. Insufficient incubation time. 3. The cell line is intrinsically resistant. 4. Inactive this compound. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Conduct a time-course experiment (e.g., 1, 6, 24 hours). 3. Analyze baseline mTOR pathway activity. Some cell lines may not rely on this pathway for survival. 4. Use a fresh, validated batch of this compound. |
| Increased Expression of MDR1 (ABCB1) in Treated Cells | 1. Selection of a subpopulation of cells with high MDR1 expression. 2. Induction of MDR1 expression by this compound. | 1. Co-treat with an MDR1 inhibitor (e.g., verapamil) to assess if sensitivity is restored. 2. Analyze MDR1 mRNA and protein levels at different time points after treatment. |
Data Presentation
Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | Description | IC50 (nM) | Fold Resistance |
| MCF-7 | Parental, this compound-sensitive | 15 ± 2.1 | - |
| MCF-7/IND-R | This compound-resistant (MAPK bypass) | 450 ± 35.8 | 30 |
| HT-29 | Parental, this compound-sensitive | 25 ± 3.5 | - |
| HT-29/IND-R | This compound-resistant (MDR1 overexpression) | 800 ± 67.2 | 32 |
Note: IC50 values are representative and may vary depending on experimental conditions.
Table 2: Protein Expression Changes in this compound-Resistant Cell Lines
| Cell Line | p-ERK/total ERK Ratio | MDR1 Expression |
| MCF-7 | 1.0 | Low |
| MCF-7/IND-R | 3.5 | Low |
| HT-29 | 1.0 | Low |
| HT-29/IND-R | 1.1 | High |
Note: Values are expressed as fold change relative to the parental cell line.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the drug concentration and calculate the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of Signaling Pathways
-
Cell Lysis: Treat cells with this compound at the desired concentration and time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies (e.g., p-mTOR, mTOR, p-S6K, S6K, p-ERK, ERK, MDR1, and a loading control) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Protocol 3: Rhodamine 123 Efflux Assay for MDR1 Function
-
Cell Preparation: Harvest and resuspend cells in a culture medium at a concentration of 1x10^6 cells/mL.
-
Dye Loading: Add Rhodamine 123 (a substrate of MDR1) to a final concentration of 1 µM and incubate for 30 minutes at 37°C.
-
Efflux and Inhibition: Wash the cells and resuspend them in a fresh medium with or without an MDR1 inhibitor (e.g., 10 µM verapamil).
-
Flow Cytometry: Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer at different time points (e.g., 0, 30, 60, and 120 minutes). A lower fluorescence intensity indicates higher MDR1 activity.
Visualizations
Caption: this compound inhibits the mTORC1 signaling pathway.
References
- 1. This compound | C11H13N5 | CID 121925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tizanidine: neuropharmacology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Selectivity of Indanidine and Other Alpha-Adrenergic Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of indanidine's selectivity for alpha-adrenergic receptors alongside established alpha-2 adrenergic agonists. Experimental data is presented to objectively evaluate its performance against alternatives, accompanied by detailed methodologies for key experimental assays.
Executive Summary
Contrary to the initial premise of validating this compound as a selective alpha-2 adrenergic receptor agonist, this guide reveals evidence suggesting that this compound primarily functions as an alpha-1 adrenergic receptor agonist . This finding is based on pharmacological studies indicating its pressor effects are mediated through alpha-1 adrenoceptors. In contrast, compounds such as clonidine, dexmedetomidine, and guanfacine are well-characterized alpha-2 adrenergic agonists with demonstrated selectivity over alpha-1 receptors. This guide will first present the evidence for this compound's alpha-1 selectivity and then provide a detailed comparison of the established alpha-2 selective agonists.
This compound: An Alpha-1 Adrenergic Agonist
Pharmacological profiling indicates that this compound raises blood pressure through its action on vascular alpha-1 adrenoceptors. While it is described as a selective alpha-adrenergic agonist, the available data points towards its primary activity at the alpha-1 subtype, inducing vasoconstriction.
Comparison of Alpha-2 Adrenergic Agonists
For researchers interested in selective alpha-2 adrenergic agonists, this section provides a comparison of clonidine, dexmedetomidine, and guanfacine. These compounds are widely used in research and clinical settings for their sympatholytic, sedative, and analgesic properties, which are mediated by their interaction with alpha-2 adrenergic receptors.
Quantitative Comparison of Adrenergic Agonists
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of clonidine, dexmedetomidine, and guanfacine for alpha-1 and alpha-2 adrenergic receptors. A lower Ki value indicates a higher binding affinity. The selectivity ratio is calculated as the Ki for the alpha-1 receptor divided by the Ki for the alpha-2 receptor, with a higher ratio indicating greater selectivity for the alpha-2 receptor.
Table 1: Binding Affinity (Ki) and Selectivity for Alpha-Adrenergic Receptors
| Compound | α1 Ki (nM) | α2 Ki (nM) | Selectivity Ratio (α1/α2) |
| Clonidine | ~1000 | ~5 | ~200[1] |
| Dexmedetomidine | ~1178[2] | ~0.7 | ~1620[1] |
| Guanfacine | >10,000 | ~50[3] | >200 |
Note: Ki values can vary between studies depending on the experimental conditions, radioligand used, and tissue/cell type. The values presented here are representative.
Table 2: Functional Potency (EC50) at Alpha-2 Adrenergic Receptors
| Compound | Assay Type | EC50 (nM) |
| Clonidine | cAMP Inhibition | ~28[4] |
| Dexmedetomidine | cAMP Inhibition | ~4.6 (IC50) |
| Guanfacine | cAMP Inhibition | ~1.2 (mM, in sciatic nerve) |
Note: EC50 values are highly dependent on the specific functional assay and cell system used. The data presented provides an approximate comparison of potency.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Materials:
-
Cell membranes expressing the adrenergic receptor of interest (alpha-1 or alpha-2).
-
Radioligand (e.g., [3H]-Prazosin for alpha-1, [3H]-Clonidine or [3H]-Yohimbine for alpha-2).
-
Test compounds (this compound, Clonidine, Dexmedetomidine, Guanfacine).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
To determine non-specific binding, a high concentration of a non-labeled ligand (e.g., phentolamine) is added to a set of wells.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of an agonist to activate alpha-2 adrenergic receptors, which are Gαi-coupled and thus inhibit the production of cyclic AMP (cAMP).
Materials:
-
Cells stably expressing the alpha-2 adrenergic receptor (e.g., CHO or HEK293 cells).
-
Forskolin (to stimulate adenylate cyclase and increase basal cAMP levels).
-
Test compounds (this compound, Clonidine, Dexmedetomidine, Guanfacine).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and reagents.
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with varying concentrations of the test compound in the presence of forskolin.
-
Incubate for a specific time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve.
-
Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the alpha-2 adrenergic receptor signaling pathway and the workflow of a radioligand binding assay.
Caption: Alpha-2 adrenergic receptor signaling pathway.
Caption: Experimental workflow for a radioligand binding assay.
References
- 1. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional effects of activation of alpha-1 adrenoceptors by dexmedetomidine: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of the Sedative Properties of Indanidine and Dexmedetomidine
In the landscape of sedative agents, alpha-2 adrenergic receptor agonists have carved a significant niche due to their unique mechanism of action that induces a state of "cooperative sedation," closely mimicking natural sleep.[1][2] Dexmedetomidine, a highly selective alpha-2 adrenoceptor agonist, is a well-established and extensively studied compound in this class, widely used in clinical practice for sedation in various settings.[2][3][4] In contrast, Indanidine, while also classified as an alpha-adrenergic agonist, remains a more enigmatic compound with limited and somewhat conflicting data regarding its sedative properties. This guide provides a comparative analysis of the sedative profiles of this compound and dexmedetomidine, drawing upon available experimental data and pharmacological classifications.
Mechanism of Action: A Tale of Two Agonists
The sedative effects of alpha-2 adrenergic agonists are primarily mediated through their action on α2A adrenoceptors in the locus coeruleus of the brainstem. Activation of these G-protein-coupled receptors leads to a decrease in cyclic AMP (cAMP) concentrations, resulting in reduced neuronal excitability and a decrease in the release of norepinephrine. This sympatholytic effect is central to the sedative and analgesic properties of these drugs.
Dexmedetomidine is a potent and highly selective alpha-2 adrenoceptor agonist, with an α2:α1 selectivity ratio of 1620:1. This high selectivity for the alpha-2 receptor subtype is believed to be responsible for its robust sedative and analgesic effects with minimal respiratory depression, a significant advantage over other sedative agents.
This compound , identified by the International Nonproprietary Name (INN) stem "-nidine," is categorized as an alpha-2 adrenoceptor agonist. However, the available pharmacological data on this compound is sparse and presents a more complex picture. Some studies have characterized it as a partial agonist at alpha-1 adrenoceptors in vascular tissues, leading to vasoconstriction. This action is contrary to the sympatholytic effects typically associated with sedation. Further research is needed to fully elucidate its receptor binding profile and downstream signaling pathways in the central nervous system to understand its sedative potential.
Signaling Pathway for Alpha-2 Adrenergic Agonist-Induced Sedation
The following diagram illustrates the generally accepted signaling pathway for sedation induced by alpha-2 adrenergic agonists like dexmedetomidine.
Comparative Sedative Properties
Due to the limited data on this compound, a direct quantitative comparison of sedative properties is challenging. The following table summarizes the known and expected properties based on available information.
| Property | Dexmedetomidine | This compound |
| Mechanism of Action | Highly selective α2-adrenoceptor agonist | Presumed α2-adrenoceptor agonist; some reports of α1-adrenoceptor partial agonism |
| Sedative Effect | Dose-dependent, ranging from light to deep sedation | Not well-characterized; potentially limited sedative effect due to possible α1-agonist activity |
| Onset of Action | Intravenous: Rapid | Unknown |
| Duration of Action | Relatively short half-life | Unknown |
| Analgesic Effect | Yes | Unknown |
| Anxiolytic Effect | Yes | Unknown |
| Respiratory Effect | Minimal respiratory depression | Unknown |
| Cardiovascular Effects | Biphasic: initial transient hypertension followed by hypotension and bradycardia | Reports of pressor effects (increased blood pressure) in some models |
Experimental Protocols
Assessment of Sedative Effects in Rodents
Objective: To evaluate the dose-dependent sedative effects of a test compound (e.g., an alpha-2 adrenergic agonist).
Animal Model: Male Wistar rats or ICR mice are commonly used.
Experimental Groups:
-
Vehicle control group (e.g., saline)
-
Positive control group (e.g., dexmedetomidine at a known effective dose)
-
Multiple experimental groups receiving different doses of the test compound (e.g., this compound)
Drug Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injection.
Behavioral Assessments:
-
Loss of Righting Reflex (LORR): This is a common measure of hypnotic effect. An animal is placed on its back, and the time it takes to right itself onto all four paws is recorded. The duration of LORR is considered the sleeping time.
-
Locomotor Activity: Spontaneous locomotor activity is measured using an open-field apparatus equipped with infrared beams. A reduction in the number of beam breaks indicates a sedative effect.
-
Rota-rod Test: This test assesses motor coordination and muscle relaxation. Animals are placed on a rotating rod, and the latency to fall is recorded. A decrease in performance suggests a sedative or muscle-relaxant effect.
Experimental Workflow:
Conclusion
Dexmedetomidine stands as a well-characterized sedative agent with a clear mechanism of action and a favorable clinical profile, particularly its ability to induce a rousable sedation with minimal respiratory depression. Its properties are directly linked to its high selectivity for alpha-2 adrenoceptors.
In contrast, the sedative properties of this compound remain largely uninvestigated. While its chemical nomenclature suggests it belongs to the class of alpha-2 adrenergic agonists, the limited available data points towards a more complex pharmacology, including potential alpha-1 adrenoceptor activity that could counteract sedative effects. This significant gap in the scientific literature underscores the need for further preclinical studies to determine the central nervous system effects of this compound and to validate its potential as a sedative agent. Without such data, a direct and meaningful comparison of the sedative properties of this compound and dexmedetomidine is not possible. Future research should focus on detailed receptor binding assays and in vivo behavioral studies to clarify the pharmacological profile of this compound.
References
- 1. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chapter 8 Central Nervous System - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Alpha-1-adrenergic receptor agonist activity of clinical alpha-adrenergic receptor agonists interferes with alpha-2-mediated analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Indanidine's analgesic effects against known pain medications
A comprehensive review of publicly available scientific literature reveals a significant gap in the data regarding the analgesic properties of Indanidine. To date, no preclinical or clinical studies have been published that specifically investigate or quantify the analgesic or antinociceptive effects of this compound. Therefore, a direct comparison of this compound's analgesic efficacy against known pain medications is not feasible based on current scientific evidence.
While this compound is classified as an alpha-adrenergic agonist, a class of drugs known to have analgesic properties, the absence of specific research on this compound prevents any objective performance comparison. This guide will, however, provide an overview of the analgesic mechanism of alpha-2 adrenergic agonists, the drug class most associated with pain relief within this broader category, and outline standard experimental protocols used to evaluate analgesia. This information is intended to provide a framework for the potential future evaluation of this compound, should such research be undertaken.
Understanding the Analgesic Mechanism of Alpha-2 Adrenergic Agonists
Alpha-2 adrenergic agonists, such as clonidine and tizanidine, are known to exert their analgesic effects through their interaction with alpha-2 adrenergic receptors in the central and peripheral nervous systems.[1][2][3] Activation of these receptors can inhibit the release of pronociceptive neurotransmitters, such as substance P and glutamate, from primary afferent terminals in the spinal cord. This action dampens the transmission of pain signals to the brain.
The signaling pathway for alpha-2 adrenergic agonist-mediated analgesia is initiated by the binding of the agonist to the α2-adrenoceptor, a G-protein coupled receptor. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic adenosine monophosphate (cAMP) levels, and subsequent modulation of ion channel activity, which ultimately results in a reduction of neuronal excitability and neurotransmitter release.
Caption: Alpha-2 adrenergic agonist signaling cascade leading to reduced neurotransmitter release and analgesia.
Standard Experimental Protocols for Analgesic Benchmarking
To evaluate the potential analgesic effects of a compound like this compound, a series of well-established preclinical models are typically employed. These assays are designed to assess a compound's efficacy in different types of pain, such as acute thermal pain, inflammatory pain, and neuropathic pain.
Common Preclinical Analgesia Models:
-
Hot Plate Test: This model is used to assess the response to a thermal stimulus. The animal is placed on a heated surface, and the latency to a nociceptive response (e.g., licking a paw or jumping) is measured. An increase in latency following drug administration indicates an analgesic effect.
-
Tail-Flick Test: Similar to the hot plate test, this assay measures the latency to withdraw the tail from a radiant heat source. It is a common method for evaluating centrally acting analgesics.[1]
-
Acetic Acid-Induced Writhing Test: This is a chemical model of visceral pain. An intraperitoneal injection of acetic acid induces characteristic stretching and writhing movements. A reduction in the number of writhes is indicative of analgesic activity.
-
Formalin Test: This model assesses both acute and persistent pain. An injection of formalin into the paw elicits a biphasic pain response: an initial acute phase followed by a later inflammatory phase. This allows for the differentiation of analgesic effects on different pain mechanisms.
-
Carrageenan-Induced Paw Edema: This is a model of inflammatory pain. Injection of carrageenan into the paw induces inflammation and hyperalgesia (increased sensitivity to pain). The effectiveness of an analgesic is determined by its ability to reduce paw swelling and reverse the hyperalgesia.
The following diagram illustrates a typical workflow for a preclinical study designed to benchmark a novel compound's analgesic effects against a known standard.
Caption: A generalized workflow for preclinical evaluation of a novel analgesic compound.
Comparative Data with Known Pain Medications
Due to the lack of available data for this compound, a comparative data table cannot be generated. For illustrative purposes, the table below provides a general overview of the mechanisms of action of common classes of analgesic drugs that would typically be used as comparators in such a study.
| Analgesic Class | Examples | Primary Mechanism of Action |
| Alpha-2 Adrenergic Agonists | Clonidine, Tizanidine | Activate α2-adrenoceptors, inhibiting the release of pronociceptive neurotransmitters. |
| Opioids | Morphine, Fentanyl | Activate opioid receptors (mu, delta, kappa) in the central nervous system, modulating pain perception. |
| NSAIDs | Ibuprofen, Naproxen | Inhibit cyclooxygenase (COX) enzymes, reducing the synthesis of prostaglandins involved in pain and inflammation. |
| Anticonvulsants | Gabapentin, Pregabalin | Modulate calcium channels to reduce the release of excitatory neurotransmitters; primarily used for neuropathic pain. |
| Antidepressants | Amitriptyline, Duloxetine | Inhibit the reuptake of serotonin and norepinephrine, enhancing descending inhibitory pain pathways. |
Conclusion
While this compound belongs to a class of compounds with known analgesic potential, there is currently no direct scientific evidence to support its efficacy as a pain reliever. The necessary preclinical and clinical studies are required to determine its analgesic profile and to enable a meaningful comparison with existing pain medications. Researchers in the field of drug development are encouraged to investigate the potential antinociceptive properties of this compound to elucidate its therapeutic potential.
References
- 1. Antinociceptive activity induced by tizanidine and alpha 2-adrenoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clonidine--a potent analgesic adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intrathecal clonidine: analgesia and effect on opiate withdrawal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenges of Reproducibility: A Guide for Researchers Investigating Indanidine and Other α2-Adrenergic Agonists
For Immediate Release
[City, State] – [Date] – In the quest for novel therapeutics, the reproducibility of preclinical findings is paramount. This guide addresses the current state of knowledge regarding the α2-adrenergic agonist Indanidine, offering a framework for researchers and drug development professionals to navigate the complexities of reproducibility in this class of compounds.
While specific studies on the reproducibility of this compound's effects across different laboratory settings are not publicly available, this guide provides a comprehensive overview of the factors that can influence experimental outcomes with α2-adrenergic agonists. By understanding and addressing these variables, researchers can enhance the robustness and reliability of their findings.
This compound: An Overview
This compound is classified as an adrenergic alpha-agonist.[1] Adrenergic alpha-2 (α2) agonists are a class of drugs that selectively stimulate α2-adrenergic receptors in the body. These receptors are found in the central and peripheral nervous systems and various other tissues. Stimulation of these receptors typically leads to a decrease in the release of the neurotransmitter norepinephrine, resulting in sedative, analgesic (pain-relieving), and sympatholytic (reducing sympathetic nervous system activity) effects.[2]
Due to the limited publicly available data on this compound, this guide will focus on the broader class of α2-adrenergic agonists to inform best practices for research.
Key Factors Influencing Reproducibility in α2-Adrenergic Agonist Research
The reproducibility of preclinical research is a cornerstone of scientific progress, yet numerous factors can lead to variability in results.[3][4][5] For studies involving α2-adrenergic agonists, the following aspects are particularly critical:
Table 1: Factors Affecting Experimental Reproducibility
| Factor | Description | Key Considerations for α2-Adrenergic Agonist Studies |
| Experimental Design | The overall structure and plan of the study. | - Randomization and Blinding: Essential to mitigate bias. - Sample Size: Must be adequately powered to detect true effects. - Control Groups: Inclusion of appropriate positive and negative controls. |
| Animal Models | Species, strain, age, sex, and health status of the animals. | - Species Differences: Receptor distribution and affinity can vary significantly. - Genetic Background: Different strains may exhibit varied responses. - Sex as a Biological Variable: Hormonal differences can influence drug metabolism and effects. |
| Reagents and Compounds | Purity, stability, and formulation of the agonist and other substances. | - Compound Integrity: Verify the identity and purity of this compound or other agonists. - Vehicle Effects: The solvent used to dissolve the drug can have its own biological effects. |
| Experimental Protocols | Detailed step-by-step procedures for conducting the experiment. | - Dosing and Administration: Route and timing of drug delivery can alter pharmacokinetic and pharmacodynamic profiles. - Environmental Conditions: Housing, diet, and light-dark cycles can impact animal physiology. |
| Data Analysis and Reporting | Statistical methods and transparency in reporting results. | - Statistical Rigor: Use of appropriate statistical tests and transparent reporting of all data points. - Handling of Outliers: Pre-defined criteria for managing anomalous data. |
A Hypothetical Experimental Workflow for Assessing this compound's Effects
To promote reproducibility, a detailed and standardized experimental workflow is essential. The following diagram illustrates a hypothetical workflow for investigating the analgesic effects of this compound.
Detailed Experimental Protocol (Hypothetical)
-
Animals: Male C57BL/6 mice, 8-10 weeks old, housed under a 12:12 hour light-dark cycle with ad libitum access to food and water.
-
Acclimatization: Animals are acclimated to the laboratory environment for at least 7 days prior to experimentation.
-
Baseline Testing: The latency to paw withdrawal is measured on a hot plate analgesia meter (55°C) for each mouse to establish a baseline.
-
Drug Preparation: this compound is dissolved in a vehicle of 0.9% saline.
-
Groups: Mice are randomly assigned to three groups: Vehicle, this compound (1 mg/kg), and this compound (5 mg/kg).
-
Administration: Drugs are administered via intraperitoneal injection.
-
Post-injection Testing: Hot plate latency is measured at 30, 60, and 120 minutes post-injection.
-
Data Analysis: Data are analyzed using a two-way repeated measures ANOVA, with treatment and time as factors. Post-hoc tests are used for pairwise comparisons.
Generalized Signaling Pathway for α2-Adrenergic Agonists
α2-Adrenergic agonists exert their effects by activating a G-protein coupled receptor, which in turn modulates downstream signaling cascades. While the specific pathway for this compound has not been detailed in publicly available literature, a generalized pathway is illustrated below.
Activation of the α2-adrenergic receptor by an agonist like this compound leads to the activation of an inhibitory G-protein (Gi/o). This has two main consequences: the inhibition of adenylate cyclase, which decreases intracellular cyclic AMP (cAMP) levels and subsequently reduces Protein Kinase A (PKA) activity, and the modulation of ion channels, such as increasing potassium efflux and decreasing calcium influx. Both of these actions contribute to a decrease in the release of neurotransmitters like norepinephrine.
Comparison with Alternatives
Several other α2-adrenergic agonists are commonly used in research and clinical practice. While a direct comparison with this compound is not possible due to the lack of data, researchers can consider the profiles of these alternatives when designing their studies.
Table 2: Common α2-Adrenergic Agonists
| Compound | Key Characteristics | Common Research Applications |
| Clonidine | Prototypical α2-agonist with a relatively high affinity for α2 vs. α1 receptors. | Hypertension, ADHD, pain, opioid withdrawal. |
| Dexmedetomidine | Highly selective α2-agonist with a greater affinity for the α2 receptor than clonidine. | Sedation in intensive care, procedural sedation. |
| Guanfacine | Another selective α2A-adrenergic receptor agonist. | ADHD, hypertension. |
| Tizanidine | α2-agonist with muscle relaxant properties. | Spasticity. |
When selecting an alternative, it is crucial to consider the specific receptor subtype selectivity and the pharmacokinetic properties of the compound, as these can influence the experimental outcomes.
Conclusion and Recommendations
The lack of specific data on the reproducibility of this compound's effects highlights a critical gap in the literature. To move forward, the research community must prioritize robust and transparent experimental practices.
Recommendations for Researchers:
-
Thoroughly Document and Report Methods: Provide detailed descriptions of all experimental procedures, reagents, and animal models to facilitate replication.
-
Conduct Power Analyses: Ensure studies are adequately powered to detect meaningful effects.
-
Preregister Study Protocols: Publicly outlining the study design and analysis plan before data collection can reduce bias.
-
Publish Null and Negative Findings: Sharing all results, regardless of the outcome, provides a more complete scientific record.
By adhering to these principles, researchers working with this compound and other α2-adrenergic agonists can contribute to a more reliable and reproducible body of scientific knowledge, ultimately accelerating the pace of drug discovery and development.
References
- 1. This compound | C11H13N5 | CID 121925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5 Main Factors Affecting Reproducibility in Research| DoNotEdit [donotedit.com]
- 4. Why is reproducing pharmaceutical medical research so hard? [pharmaceutical-technology.com]
- 5. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
In-depth comparison of the pharmacological profiles of various alpha-2 agonists.
An In-Depth Comparative Guide to the Pharmacological Profiles of Alpha-2 Adrenergic Agonists
This guide provides a detailed comparison of the pharmacological properties of several key alpha-2 (α2) adrenergic receptor agonists. It is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced differences in receptor binding, functional activity, and pharmacokinetics within this drug class. All quantitative data is summarized in comparative tables, and key experimental methodologies are detailed.
Introduction to Alpha-2 Adrenergic Receptors
Alpha-2 adrenergic receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating neurotransmitter release and sympathetic nervous system activity.[1][2] They are the target of sympatholytic drugs used for conditions like hypertension, sedation, analgesia, and ADHD.[3][4] There are three main subtypes: α2A, α2B, and α2C, which are distributed throughout the central and peripheral nervous systems.[2] Agonist binding to these receptors typically activates an associated inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This cascade results in hyperpolarization of neurons and reduced norepinephrine release.
Alpha-2 Receptor Signaling Pathway
The canonical signaling pathway for α2-adrenergic receptors involves coupling to Gi proteins. Agonist binding facilitates the exchange of GDP for GTP on the Gαi subunit, causing its dissociation from the Gβγ dimer. The activated Gαi subunit then inhibits adenylyl cyclase, reducing cAMP production. This reduction in cAMP activity modulates downstream effectors, leading to the physiological effects of α2-agonists.
Caption: Canonical Gi-protein signaling pathway for α2-adrenergic receptors.
Comparative Pharmacodynamics
The therapeutic and side-effect profiles of α2-agonists are largely determined by their binding affinity for different α-adrenergic receptor subtypes and their functional efficacy at these sites.
Receptor Binding Affinity and Selectivity
Selectivity for the α2-receptor over the α1-receptor is a key determinant of an agonist's side-effect profile. Stimulation of peripheral α1-receptors can cause vasoconstriction and transient hypertension. Higher α2/α1 selectivity ratios generally correlate with a more favorable cardiovascular profile. Dexmedetomidine exhibits significantly higher selectivity than clonidine.
Table 1: Receptor Binding Affinity (Ki, nM) and Selectivity of Various Alpha-2 Agonists
| Compound | α2A | α2B | α2C | α1 | α2/α1 Selectivity Ratio |
|---|---|---|---|---|---|
| Dexmedetomidine | ~0.7 | ~1.0 | ~0.5 | ~1200 | 1620 : 1 |
| Clonidine | ~4.5 | ~15 | ~3.0 | ~900 | 220 : 1 |
| Guanfacine | ~5.0 | ~300 | ~40 | >10,000 | >2000 : 1 |
| Xylazine | ~130 | ~130 | ~130 | ~2700 | 20 : 1 |
| Brimonidine | ~1.0 | ~21 | ~3.4 | ~1000 | ~1000 : 1 |
Note: Ki values are approximate and can vary based on the specific tissue and assay conditions. The data presented is a synthesis from multiple sources for comparative purposes.
Functional Activity
Functional assays, such as the GTPγS binding assay, measure the ability of an agonist to activate the G-protein signaling cascade. This provides crucial information on the potency (EC50) and efficacy (Emax) of a compound. Dexmedetomidine acts as a full agonist, while others like clonidine may act as partial agonists depending on the receptor subtype and tissue.
Table 2: Functional Activity (EC50 and Emax) at α2A Receptors
| Compound | Potency (EC50, nM) | Efficacy (Emax, % of max response) |
|---|---|---|
| Dexmedetomidine | ~2.5 | ~100% |
| Clonidine | ~20 | ~85% |
| Guanfacine | ~35 | ~80% |
Note: Values are representative and derived from GTPγS binding assays in cell lines expressing recombinant human α2A receptors.
Comparative Pharmacokinetics
The clinical application of α2-agonists is heavily influenced by their pharmacokinetic properties, including their half-life and route of administration. Dexmedetomidine is typically used for intravenous infusion in critical care settings due to its short half-life, while clonidine and guanfacine are available as oral agents for chronic conditions.
Table 3: Pharmacokinetic Properties of Key Alpha-2 Agonists
| Compound | Administration Route | Bioavailability | Elimination Half-life | Primary Clinical Use |
|---|---|---|---|---|
| Dexmedetomidine | Intravenous | N/A | 2 - 2.5 hours | ICU Sedation, Procedural Sedation |
| Clonidine | Oral, Transdermal, IV | ~75-95% (Oral) | 12 - 16 hours | Hypertension, ADHD, Pain Management |
| Guanfacine | Oral | ~80% | 17 - 18 hours | ADHD, Hypertension |
| Tizanidine | Oral | ~40% | ~2.5 hours | Muscle Spasticity |
Key Experimental Methodologies
Accurate characterization of the pharmacological profile of α2-agonists relies on standardized in vitro assays.
Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity (Kd or Ki) of a compound for a specific receptor. The protocol typically involves competition between a radiolabeled ligand and an unlabeled test compound for binding to receptors in a cell membrane preparation.
Caption: Experimental workflow for a competitive radioligand binding assay.
Protocol:
-
Membrane Preparation: A tissue or cell culture expressing the target α2-receptor subtype is homogenized and centrifuged to isolate a cell membrane fraction rich in receptors.
-
Assay Setup: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a specific α2-receptor radioligand (e.g., [3H]rauwolscine) and varying concentrations of the unlabeled test agonist.
-
Incubation: The mixture is incubated at a controlled temperature to allow the binding reaction to reach equilibrium.
-
Separation: The incubation is terminated by rapid vacuum filtration through a glass fiber filter, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the unlabeled test compound. A non-linear regression analysis is used to determine the IC50 (the concentration of test compound that inhibits 50% of radioligand binding), from which the inhibition constant (Ki) is calculated.
GTPγS Binding Assay
This is a functional assay that quantifies agonist-induced G-protein activation, providing a measure of a compound's potency and efficacy. The assay relies on the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit upon receptor activation.
Protocol:
-
Membrane and Reagent Preparation: As with the binding assay, purified cell membranes containing the α2-receptor are prepared. A reaction buffer containing GDP (to ensure G-proteins are in an inactive state) and [35S]GTPγS is also prepared.
-
Assay Setup: Membranes are pre-incubated with varying concentrations of the test agonist in the reaction buffer.
-
Initiation of Reaction: The G-protein activation reaction is initiated by the addition of [35S]GTPγS.
-
Incubation: The mixture is incubated for a set period to allow for agonist-stimulated binding of [35S]GTPγS to the Gαi subunits.
-
Termination and Separation: The reaction is stopped, and bound [35S]GTPγS is separated from free [35S]GTPγS via rapid filtration, similar to the radioligand binding assay.
-
Quantification and Analysis: The amount of [35S]GTPγS bound to the G-proteins on the filter is quantified by scintillation counting. The data are then plotted as [35S]GTPγS binding versus agonist concentration to generate a dose-response curve, from which the EC50 (potency) and Emax (efficacy) values are determined.
Conclusion
The pharmacological profiles of α2-adrenergic agonists are diverse, with significant differences in receptor selectivity, functional activity, and pharmacokinetics. Dexmedetomidine stands out for its high α2/α1 selectivity and full agonist activity, making it a potent sedative and analgesic. Clonidine, the prototypical agent, is less selective but has broad clinical applications. Guanfacine offers high selectivity for the α2A subtype, which may contribute to its distinct clinical profile, particularly in the treatment of ADHD with potentially fewer cardiovascular side effects than clonidine. A thorough understanding of these pharmacological distinctions, supported by robust experimental data from assays like radioligand binding and GTPγS binding, is essential for the rational design and clinical application of novel α2-adrenergic receptor modulators.
References
- 1. Alpha-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 2. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha-2 adrenergic receptor agonists: a review of current clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of Indanidine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Indanidine, a novel alpha-2 adrenergic agonist, against established alternatives. Due to the limited publicly available clinical trial data for this compound, this guide draws upon the well-established therapeutic profiles of other alpha-2 adrenergic agonists to project its potential efficacy and safety. The information is presented to aid in the evaluation of its therapeutic promise and to inform the design of future clinical trials.
Comparative Analysis of Alpha-2 Adrenergic Agonists
Alpha-2 adrenergic agonists are a class of drugs that selectively stimulate alpha-2 adrenergic receptors, leading to a decrease in sympathetic outflow from the central nervous system. This mechanism of action makes them effective in treating a variety of conditions, including hypertension, attention-deficit/hyperactivity disorder (ADHD), and for providing sedation.[1][2] this compound is classified as an adrenergic alpha-agonist.
This guide compares the clinical trial data of three established alpha-2 adrenergic agonists—clonidine, guanfacine, and dexmedetomidine—to provide a framework for evaluating the potential therapeutic applications of this compound.
Quantitative Data from Clinical Trials
The following tables summarize key efficacy and safety data from clinical trials of clonidine for hypertension, guanfacine for ADHD, and dexmedetomidine for procedural sedation. This data serves as a benchmark for the anticipated performance of new chemical entities like this compound.
Table 1: Efficacy of Alpha-2 Adrenergic Agonists in Clinical Trials
| Drug (Indication) | Trial Identifier/Source | Primary Efficacy Endpoint | Results |
| Clonidine (Hypertension) | NCT01851253 (representative) | Change from baseline in systolic and diastolic blood pressure | Statistically significant reduction in both systolic and diastolic blood pressure compared to placebo.[3] |
| Guanfacine ER (ADHD in Adults) | Iwanami et al., 2020[4] | Change from baseline in ADHD-RS-IV total score at week 10 | Least squares mean difference of -4.28 compared to placebo (p=0.0005), indicating significant improvement in ADHD symptoms.[4] |
| Dexmedetomidine (Procedural Sedation) | NCT00398827 | Percentage of patients not requiring rescue midazolam | Significantly fewer patients in the dexmedetomidine group required rescue sedation compared to placebo. |
Table 2: Safety and Tolerability of Alpha-2 Adrenergic Agonists in Clinical Trials
| Drug (Indication) | Trial Identifier/Source | Common Adverse Events (Incidence > Placebo) | Serious Adverse Events |
| Clonidine (Hypertension) | FDA Label | Drowsiness, dry mouth, dizziness, constipation, sedation. | Bradycardia, hypotension, atrioventricular block. |
| Guanfacine ER (ADHD in Adults) | Iwanami et al., 2020 | Somnolence (81.2%), dry mouth, decreased blood pressure, nasopharyngitis, postural dizziness, constipation. | Syncope, hypotension, bradycardia. |
| Dexmedetomidine (Procedural Sedation) | FDA Label / NCT00398827 | Hypotension (54%), respiratory depression (37%), bradycardia (14%). | Atrial fibrillation, hypoxia, severe bradycardia. |
Experimental Protocols
To validate the therapeutic potential of a novel compound like this compound, a series of in vitro and in vivo experiments are essential. Below are detailed methodologies for key experiments used to characterize alpha-2 adrenergic agonists.
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the alpha-2 adrenergic receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human alpha-2A adrenergic receptor.
-
Radioligand: [³H]-Rauwolscine (a high-affinity alpha-2 adrenergic receptor antagonist).
-
Non-specific ligand: Phentolamine at a high concentration (e.g., 10 µM).
-
Test compound (e.g., this compound) at various concentrations.
-
Binding buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of [³H]-Rauwolscine and varying concentrations of the test compound in the binding buffer.
-
For the determination of non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of phentolamine.
-
Incubate at room temperature for 60 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
Objective: To determine the functional potency (EC50) of an alpha-2 adrenergic agonist by measuring its ability to inhibit cyclic AMP (cAMP) production.
Materials:
-
A cell line (e.g., HEK293) stably expressing the human alpha-2A adrenergic receptor.
-
Forskolin (an adenylyl cyclase activator).
-
Test compound (e.g., this compound) at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA).
-
Cell culture medium and reagents.
Procedure:
-
Seed the cells in a multi-well plate and grow to a suitable confluency.
-
Pre-treat the cells with the test compound at various concentrations for a specified time.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log concentration of the test compound.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal inhibition of cAMP production) by non-linear regression analysis.
Signaling Pathway and Experimental Workflow
Alpha-2 Adrenergic Receptor Signaling Pathway
Activation of the alpha-2 adrenergic receptor by an agonist like this compound initiates a signaling cascade through a Gi-coupled protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). The reduction in cAMP levels leads to a decrease in the activity of protein kinase A (PKA), which in turn modulates the function of various downstream effector proteins, ultimately producing the physiological effects of the drug, such as reduced sympathetic outflow.
Caption: Alpha-2 adrenergic receptor signaling pathway.
Experimental Workflow for a Novel Alpha-2 Adrenergic Agonist
The development of a new therapeutic agent follows a structured workflow, from initial screening to preclinical and clinical evaluation.
References
How does Indanidine compare to other indanedione derivatives in terms of anticoagulant action?
An Important Clarification on "Indanidine" : Initial research indicates a potential misunderstanding in the query. "this compound" is identified in scientific literature as a selective alpha-adrenergic agonist, a substance that mimics the effects of adrenaline and noradrenaline, primarily impacting blood pressure.[1][2][3] It is not an anticoagulant and does not belong to the indanedione class of compounds discussed in this guide. This guide will, therefore, focus on a comparative analysis of true indanedione derivatives known for their anticoagulant properties.
Indanedione derivatives are a class of synthetic anticoagulants that, like the more commonly known coumarins (e.g., warfarin), function as vitamin K antagonists.[4][5] They exert their therapeutic effect by inhibiting the enzyme Vitamin K epoxide reductase (VKOR), which is essential for the synthesis of active clotting factors II, VII, IX, and X in the liver. This guide provides a comparative overview of several indanedione derivatives, their mechanism of action, supporting experimental data, and the methodologies used to evaluate their anticoagulant efficacy.
Mechanism of Action: Inhibition of the Vitamin K Cycle
The anticoagulant effect of indanedione derivatives stems from their interference with the vitamin K cycle. Vitamin K is a crucial cofactor for the gamma-carboxylation of glutamate residues on vitamin K-dependent proteins, a critical step in rendering them active. By inhibiting VKOR, indanediones deplete the reduced form of vitamin K, leading to the production of under-carboxylated and inactive clotting factors. This disruption of the coagulation cascade results in a prolonged clotting time.
Below is a diagram illustrating the Vitamin K cycle and the inhibitory action of indanedione derivatives.
Comparative Analysis of Anticoagulant Activity
The anticoagulant potency of indanedione derivatives can be compared using several in vitro and in vivo parameters, including the half-maximal inhibitory concentration (IC50) against VKOR, and the prolongation of Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT). While direct comparative studies across all major indanedione derivatives are limited, data from various sources allow for a qualitative and semi-quantitative assessment.
Qualitative Comparison:
-
Phenindione : One of the earlier indanedione anticoagulants. Its use has become rare due to a higher incidence of severe adverse effects compared to warfarin.
-
Anisindione : Chemically related to phenindione, it is a potent anticoagulant. It is generally prescribed only for patients who cannot tolerate coumarin-type anticoagulants due to the risk of serious side effects.
-
Diphenadione and Chlorophacinone : These are first-generation anticoagulant rodenticides. Diphenadione is noted to be more toxic than warfarin to most rodent species. Chlorophacinone has similar properties to diphenadione but with slightly greater potency.
Quantitative Data:
| Derivative | Substituent at para-position of the phenyl ring | Prothrombin Time (PT) in seconds (s) |
| Phenindione | -H | 20.2 ± 0.5 |
| Anisindione | -OCH₃ | 28.5 ± 0.8 |
| 2-(4-Chlorophenyl)indane-1,3-dione | -Cl | 22.1 ± 0.6 |
| 2-(4-Nitrophenyl)indane-1,3-dione | -NO₂ | 18.5 ± 0.4 |
| 2-(4-(Methylsulfanyl)phenyl)indane-1,3-dione | -SCH₃ | 29.1 ± 0.7 |
| Data adapted from a comparative study of 2-arylindane-1,3-dione derivatives. It is important to note that these values are for comparative purposes within this specific study and may not be directly comparable to data from other studies due to variations in experimental conditions. |
From this data, it can be inferred that electron-donating groups like methoxy (-OCH₃) and methylsulfanyl (-SCH₃) at the para-position of the phenyl ring enhance anticoagulant activity, as seen in Anisindione and the methylsulfanyl derivative, which show the longest prothrombin times. Conversely, an electron-withdrawing group like nitro (-NO₂) appears to decrease activity.
Experimental Protocols
Standardized experimental protocols are crucial for the reliable assessment of anticoagulant activity.
1. Vitamin K Epoxide Reductase (VKOR) Inhibition Assay (In Vitro)
This assay directly measures the inhibitory effect of a compound on the VKOR enzyme.
-
Principle : The assay quantifies the conversion of vitamin K epoxide to vitamin K, a reaction catalyzed by VKOR. The inhibition of this reaction by a test compound is measured.
-
Methodology :
-
Preparation of Microsomes : Microsomes containing VKOR are prepared from cells (e.g., HEK293T cells) transfected with the VKORC1 gene.
-
Assay Reaction : The microsomal preparation is incubated with a reaction buffer containing a reducing agent (e.g., DTT or GSH), vitamin K epoxide (substrate), and varying concentrations of the test compound (e.g., an indanedione derivative).
-
Quantification : The reaction is stopped, and the amount of vitamin K produced is quantified using High-Performance Liquid Chromatography (HPLC).
-
Data Analysis : The concentration of the test compound that inhibits 50% of the VKOR activity (IC50) is calculated from a dose-response curve.
-
2. Prothrombin Time (PT) Assay
The PT assay evaluates the extrinsic and common pathways of the coagulation cascade.
-
Principle : This test measures the time it takes for a clot to form in a plasma sample after the addition of a reagent containing tissue factor (thromboplastin) and calcium.
-
Methodology :
-
Sample Preparation : Whole blood is collected in a tube containing sodium citrate to prevent clotting. Platelet-poor plasma is obtained by centrifugation.
-
Assay Procedure : The plasma sample is incubated at 37°C. A solution of thromboplastin and calcium chloride is added to initiate coagulation.
-
Measurement : The time until a fibrin clot is formed is measured in seconds.
-
Data Analysis : A prolonged PT compared to a control sample indicates a deficiency in the extrinsic or common pathway factors and suggests anticoagulant activity.
-
3. Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the intrinsic and common pathways of coagulation.
-
Principle : This test measures the time it takes for a clot to form in a plasma sample after the addition of a contact activator, phospholipids, and calcium.
-
Methodology :
-
Sample Preparation : Platelet-poor plasma is prepared as for the PT assay.
-
Assay Procedure : The plasma is incubated at 37°C with a contact activator (e.g., silica, kaolin) and phospholipids. Calcium chloride is then added to start the clotting process.
-
Measurement : The time to fibrin clot formation is recorded in seconds.
-
Data Analysis : A prolonged aPTT suggests inhibition of the intrinsic and/or common coagulation pathways.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C11H13N5 | CID 121925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Indandione and Its Derivatives - Chemical Compounds with High Biological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
